Dbt-10
説明
特性
CAS番号 |
1456878-32-2 |
|---|---|
分子式 |
C19H19FN2O2S |
分子量 |
358.4 g/mol |
IUPAC名 |
7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-2-fluorodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19FN2O2S/c20-13-1-4-18-17(11-13)16-3-2-15(12-19(16)25(18,23)24)22-10-9-21-7-5-14(22)6-8-21/h1-4,11-12,14H,5-10H2 |
InChIキー |
RCCDDPHPJBBTOH-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Dual Mechanisms of Action: A Technical Overview of Two Distinct Therapeutic and Research Agents Designated DBT-10
This document provides an in-depth technical guide on the mechanism of action of two separate molecules, both designated DBT-10. The first, [¹⁸F]this compound , is a radio-labeled probe for Positron Emission Tomography (PET) imaging, targeting the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The second, This compound , is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective modes of action, supporting experimental data, and relevant protocols.
Section 1: [¹⁸F]this compound - A Selective Radioligand for α7 Nicotinic Acetylcholine Receptor PET Imaging
[¹⁸F]this compound is a novel and potent PET radiotracer with high affinity and selectivity for the α7 nicotinic acetylcholine receptor, a key target in neurodegenerative and neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.[1] Its mechanism of action is centered on its ability to bind to these receptors in the brain, allowing for their in vivo visualization and quantification.
Core Mechanism of Action
[¹⁸F]this compound, also known as [¹⁸F]para-ASEM, is a dibenzothiophene (B1670422) derivative that readily crosses the blood-brain barrier.[1][2] Upon entering the central nervous system, it selectively binds to α7-nAChRs. The fluorine-18 (B77423) isotope emits positrons, which annihilate with electrons to produce gamma rays that can be detected by a PET scanner. This allows for the non-invasive mapping of the distribution and density of α7-nAChRs in the living brain.[2] The binding is reversible, and the tracer's kinetic properties are well-suited for quantitative analysis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of [¹⁸F]this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Selectivity of [¹⁸F]this compound
| Parameter | Value | Species/System | Notes |
| Kᵢ (α₇-nAChR) | 0.6 nM | Not Specified | Higher affinity than [¹⁸F]ASEM (0.84 nM).[4] |
| Selectivity (α₇ vs α₄β₂) | 6,200-fold | Not Specified | Significantly greater selectivity than [¹⁸F]ASEM (750-fold).[4] |
Table 2: In Vivo Pharmacokinetic Properties of [¹⁸F]this compound in Non-Human Primates
| Parameter | Value | Species | Notes |
| Plasma Free Fraction (fₚ) | 18.8 ± 3.4% | Macaca mulatta | n=4.[4] |
| Parent Radioligand in Plasma (at 120 min) | ~17% (fast metabolism) to ~50% (slow metabolism) | Macaca mulatta | Variable metabolism observed across subjects.[4] |
| VT/fP (Thalamus) | 193–376 mL/cm³ | Macaca mulatta | Highest uptake region.[4] |
| VT/fP (Cerebellum) | Lower than other regions | Macaca mulatta | Lowest uptake region.[4] |
| VND/fP | 20 ± 16 mL/cm³ | Macaca mulatta | Estimated from occupancy plots.[4] |
Experimental Protocols
A representative protocol for PET imaging with [¹⁸F]this compound in non-human primates (Macaca mulatta) is as follows:
-
Animal Preparation: Subjects are anesthetized with ketamine hydrochloride (10 mg/kg, intramuscularly) at least 2 hours before radiotracer administration.[4]
-
Radiotracer Administration: [¹⁸F]this compound is administered intravenously.
-
PET Data Acquisition: Dynamic PET scans are acquired for a duration of 120 to 240 minutes.[4]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the parent radiotracer concentration and its metabolites in plasma.[4]
-
Blocking Studies: To determine binding specificity, a blocking agent and α7-nAChR specific ligand such as ASEM is administered as a slow bolus 15-30 minutes prior to [¹⁸F]this compound injection in separate scans.[4][5] Doses of 0.69 mg/kg and 1.24 mg/kg of ASEM have been used to demonstrate dose-dependent blockade.[4]
-
Data Analysis: The kinetic properties of [¹⁸F]this compound are analyzed using a two-tissue compartment model with an arterial-derived input function to estimate the total volume of distribution (VT).[2]
-
Animal Sacrifice and Brain Extraction: Following the final PET scan and blood draw, the animal is euthanized, and the brain is harvested.[4]
-
Tissue Dissection: Brain tissue samples are extracted from various regions (e.g., frontal cortex, cerebellum, hippocampus, thalamus, putamen).[4]
-
Metabolite Analysis: The tissue samples are processed and analyzed by high-performance liquid chromatography (HPLC) to identify and quantify the presence of radiolabeled metabolites.[4]
Visualizations
Caption: Workflow of [18F]this compound for PET imaging of α7-nAChR.
Section 2: this compound - A DCAF1-based PROTAC for Targeted Degradation of BTK
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that is designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell malignancies. This compound offers an alternative therapeutic strategy by harnessing the DCAF1 E3 ligase, which is particularly relevant in contexts where resistance to other E3 ligase-based degraders (like those utilizing CRBN) may arise.[6][7]
Core Mechanism of Action
The mechanism of this compound revolves around hijacking the ubiquitin-proteasome system to eliminate BTK. It achieves this through the following steps:
-
Ternary Complex Formation: this compound consists of three key components: a ligand that binds to BTK, a ligand that binds to DCAF1 (a substrate receptor for the CRL4 E3 ubiquitin ligase complex), and a linker connecting the two.[8] this compound simultaneously binds to both BTK and DCAF1, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this DCAF1-DBt-10-BTK complex allows the CRL4DCAF1 E3 ligase to poly-ubiquitinate BTK.
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the BTK protein.
-
Catalytic Cycle: After BTK is degraded, this compound is released and can bind to another BTK molecule, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single PROTAC molecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound PROTAC.
Table 3: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Notes |
| DC₅₀ (BTK Degradation) | 137 nM | TMD8 BTK-GFP/mCherry cells | DC₅₀ is the concentration required for 50% degradation of the target protein.[8][9] |
| IC₅₀ (TR-FRET) | 136 nM | Not specified | Time-Resolved Fluorescence Energy Transfer assay measuring binding.[9] |
Experimental Protocols
This assay is used to measure the binding affinity of the PROTAC to its target and the E3 ligase. A representative protocol is as follows:
-
Reagents: Recombinant DCAF1 protein, recombinant BTK protein, fluorescently labeled antibodies or binding partners for DCAF1 and BTK.
-
Assay Setup: In a microplate, combine the recombinant proteins and this compound at varying concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add the fluorescently labeled detection reagents. The FRET signal is measured using a plate reader. A higher FRET signal indicates a greater degree of ternary complex formation.
-
Data Analysis: The IC₅₀ value is calculated by plotting the FRET signal against the concentration of this compound.
This assay quantifies the ability of this compound to induce the degradation of BTK in a cellular context.
-
Cell Culture: TMD8 cells, which may be engineered to express a fusion protein of BTK with a fluorescent reporter like GFP (BTK-GFP), are cultured according to standard protocols.[9]
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined.
-
Western Blotting or In-Cell Fluorescence:
-
Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BTK and a loading control (e.g., GAPDH). The band intensities are quantified to determine the extent of BTK degradation.
-
In-Cell Fluorescence: For cells expressing BTK-GFP, the GFP signal can be measured using flow cytometry or high-content imaging to quantify the amount of remaining BTK.
-
-
Data Analysis: The percentage of BTK degradation is plotted against the concentration of this compound to determine the DC₅₀ value.
Visualizations
Caption: Catalytic cycle of this compound mediated BTK degradation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A Promising PET Tracer for Imaging of α₇ Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of Dibenzothiophene Derivatives [125I]Iodo-ASEM and [18F]ASEM as Radiotracers of Homo- and Heteromeric α7 Nicotinic Acetylcholine Receptors [mdpi.com]
- 4. PET Imaging Evaluation of [18F]this compound, a Novel Radioligand Specific to α7 Nicotinic Acetylcholine Receptors, in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]this compound in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | DCAF1-BTK-PROTAC | Probechem Biochemicals [probechem.com]
Dbt-10: A Technical Guide to a Novel DCAF1-Recruiting BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dbt-10, a novel Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bruton's tyrosine kinase (BTK). By hijacking the DCAF1 E3 ubiquitin ligase, this compound offers a promising therapeutic strategy, particularly in contexts of resistance to conventional BTK inhibitors and other PROTACs that utilize different E3 ligases.
Core Mechanism of Action: Hijacking the DCAF1 E3 Ligase
This compound is a heterobifunctional molecule designed to simultaneously bind to both BTK and the DDB1 and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This binding induces the formation of a ternary complex between BTK and the DCAF1 E3 ligase machinery.[1][2]
Once in proximity, the E3 ligase facilitates the ubiquitination of BTK. Poly-ubiquitinated BTK is then recognized and degraded by the proteasome, leading to a reduction in total BTK protein levels and subsequent downstream signaling.[3][4] A key advantage of this compound is its ability to effectively degrade BTK in cells that have developed resistance to PROTACs that rely on the Cereblon (CRBN) E3 ligase.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors, highlighting their binding affinities and degradation potencies.
| Compound | DCAF1 TR-FRET IC50 (µM) | DCAF1 TR-FRET + BTK IC50 (µM) |
| DBt-3 | 0.08 ± 0.02 (n=2) | 0.07 ± 0.01 (n=2) |
| DBt-4 | 0.04 ± 0.01 (n=2) | 0.03 ± 0.01 (n=2) |
| DBt-5 | 0.01 ± 0.00 (n=2) | 0.01 ± 0.00 (n=2) |
| This compound | 0.03 ± 0.01 (n=4) | 0.02 ± 0.01 (n=4) |
Data sourced from bioRxiv.[3]
Signaling Pathway and Degradation Mechanism
Caption: this compound mediated BTK degradation pathway.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for DCAF1 Binding
This assay is used to determine the binding affinity of compounds to the DCAF1 protein.
Materials:
-
GST-tagged DCAF1 protein
-
Biotinylated tracer ligand for DCAF1
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound)
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the GST-DCAF1 protein, biotinylated tracer, and Europium-labeled anti-GST antibody.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Add Streptavidin-APC to each well.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor/donor) and plot the values against the compound concentration to determine the IC50.
Cellular BTK Degradation Assay (Western Blot)
This experiment is designed to quantify the reduction of BTK protein levels in cells treated with this compound.
Materials:
-
Cell line expressing BTK (e.g., TMD8)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-BTK, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BTK signal to the loading control to determine the extent of degradation.
Experimental Workflow Diagram
Caption: Experimental workflow for Western Blot analysis.
References
An In-depth Technical Guide to the DBt-10 and DCAF1 E3 Ligase Interaction for Targeted Protein Degradation
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules to eliminate pathogenic proteins rather than merely inhibiting them.[1][2] A key strategy in TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] While much of the initial focus has been on the VHL and cereblon (CRBN) E3 ligases, recent efforts have expanded to other ligases to broaden the scope of TPD and overcome resistance mechanisms.[2]
This technical guide focuses on the interaction between the DDB1- and CUL4-associated factor 1 (DCAF1) E3 ligase substrate receptor and DBt-10, a potent and selective PROTAC designed to target Bruton's tyrosine kinase (BTK) for degradation.[1] DCAF1 is an essential substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex (CRL4) and is frequently hijacked by viruses to degrade host proteins. Harnessing the essential nature of DCAF1 presents a promising strategy to circumvent acquired resistance observed with other E3 ligases like CRBN, which can be downregulated in resistant cell lines. This document provides a detailed overview of the CRL4-DCAF1 complex, the mechanism of action of this compound, quantitative binding and degradation data, and comprehensive experimental protocols relevant to the study of this interaction.
The CRL4-DCAF1 E3 Ubiquitin Ligase Complex
The Cullin-RING Ligase (CRL) family is the largest group of E3 ubiquitin ligases in eukaryotes. The CRL4 complex, built upon a CUL4A or CUL4B scaffold, plays a crucial role in a multitude of cellular processes, including DNA replication, cell cycle progression, and DNA damage response. The complex is modular, consisting of the CUL4 scaffold protein, the RING-box protein 1 (RBX1), the adaptor protein DNA damage-binding protein 1 (DDB1), and a DCAF substrate receptor.
DCAF1, also known as VprBP (Viral protein R binding protein), functions as the substrate recognition subunit of this complex. It directly binds to DDB1, which in turn bridges it to the CUL4A scaffold. The RBX1 component contains a RING finger domain that recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin. This architecture allows DCAF1 to bring specific substrates into close proximity with the E2 enzyme, facilitating the transfer of ubiquitin to the substrate, marking it for proteasomal degradation. DCAF1 is unique in that it can serve two distinct E3 ligases: the CRL4-DCAF1 complex and the EDVP (EED-DDB1-VprBP) complex.
The activity of the CRL4-DCAF1 ligase is regulated by neddylation, a process where the NEDD8 protein is conjugated to the cullin scaffold. Structural studies have revealed that in its inactive, unneddylated state, the CRL4-DCAF1 complex can form a tetrameric structure that auto-inhibits its ligase activity by making the RBX1 subunit inaccessible to E2 enzymes. Upon neddylation, this tetramer disassembles into an active dimeric conformation, ready for substrate ubiquitination.
This compound: Mechanism of Action
This compound is a heterobifunctional PROTAC specifically engineered to harness the activity of the CRL4-DCAF1 E3 ligase. It consists of three key components:
-
A high-affinity ligand that selectively binds to the WD40 repeat domain of DCAF1.
-
A specific inhibitor moiety that binds to Bruton's tyrosine kinase (BTK).
-
A chemical linker that connects the two ligands, optimized in length and composition to facilitate the formation of a stable ternary complex.
The mechanism of this compound-mediated BTK degradation is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to DCAF1 within the CRL4 complex and to BTK, forming a stable DCAF1-DBt-10-BTK ternary complex. The formation of this complex is often cooperative, meaning the binding of one protein can increase the affinity for the other.
-
Ubiquitination: By bringing BTK into close proximity to the activated E3 ligase complex, this compound facilitates the efficient transfer of ubiquitin from the E2 enzyme (recruited by RBX1) to lysine (B10760008) residues on the surface of BTK.
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, which unfolds and degrades the protein, releasing free ubiquitin for recycling. The this compound molecule, having a catalytic mode of action, is then released to engage another BTK molecule.
This process allows for the selective elimination of BTK from the cell, a validated target in various hematological malignancies.
Quantitative Data
The development of effective PROTACs relies on precise optimization of binding affinities and ternary complex formation. Various biophysical techniques are employed to quantify these interactions.
Binding Affinities of DCAF1 Ligands
The discovery of potent and selective ligands for E3 ligases is the first step in PROTAC development. The following table summarizes binding data for several reported small molecule ligands that bind to the WD40 domain of DCAF1.
| Compound ID | Binding Assay | Affinity (KD / IC50) | Reference |
| Z1391232269 | SPR | KD = 11.5 ± 4.2 μM | |
| Compound 3d | SPR | KD = 490 ± 90 nM | |
| ITC | KD = 932 ± 150 nM | ||
| OICR-8268 (26e) | SPR | KD = 38 ± 1.5 nM | |
| ITC | KD = 216 ± 76 nM | ||
| CYCA-117-70 | SPR | KD ~ 70 μM | |
| DCAF1 binder (13) | TR-FRET | IC50 = 14 nM |
SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; TR-FRET: Time-Resolved Fluorescence Energy Transfer.
Performance Metrics of this compound PROTAC
The efficacy of a PROTAC is determined not just by binary binding affinities, but by its ability to form a stable ternary complex and induce target degradation in a cellular context.
| PROTAC | Assay | Parameter | Value | Reference |
| This compound | DCAF1 TR-FRET | IC50 (vs. DCAF1) | 136 nM | |
| TMD8 Cell Assay | DC50 (BTK degradation) | 137 nM | ||
| DCAF1 TR-FRET (+BTK) | Ternary Complex Formation | Improved affinity vs. DBt-8 | ||
| SPR | Ternary Complex Stability | Stable complex formation |
DC50: Concentration required to degrade 50% of the target protein.
Overcoming Acquired Degrader Resistance
A significant advantage of developing PROTACs for alternative E3 ligases like DCAF1 is the potential to overcome resistance to existing degraders. Acquired resistance to CRBN-based PROTACs can occur through the downregulation or mutation of CRBN. Since DCAF1 is an essential protein for cell viability, it is less likely to be downregulated as a resistance mechanism. Studies have shown that this compound can successfully degrade BTK in cell lines that have developed resistance to CRBN-BTK-PROTACs, providing a clear rationale for an "E3 ligase swap" to reinstate therapeutic efficacy.
References
Dbt-10: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dbt-10, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This compound utilizes a DCAF1 E3 ligase binder, offering an alternative mechanism for targeted protein degradation, particularly in contexts of resistance to CRBN-based PROTACs. This document details the synthesis, chemical properties, and biological activity of this compound, including comprehensive experimental protocols and data presented for clarity and reproducibility.
Chemical Properties and Data Summary
This compound is a proteolysis-targeting chimera (PROTAC) that consists of a ligand for the DCAF1 E3 ligase, a linker, and a ligand that binds to BTK. This heterobifunctional molecule induces the ubiquitination and subsequent proteasomal degradation of BTK.[1][2]
| Property | Value | Reference |
| Molecular Formula | Not explicitly provided in the search results. | |
| Molecular Weight | Not explicitly provided in the search results. | |
| CAS Number | Not explicitly provided in the search results. | |
| Mechanism of Action | BTK protein degrader via DCAF1 E3 ligase recruitment | [1][2] |
| DC50 in TMD8 cells | 137 nM | [1] |
| TR-FRET IC50 | 136 nM |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that includes the preparation of the DCAF1 binder, the BTK ligand, and the linker, followed by their conjugation. While the specific, detailed synthesis protocol for this compound is outlined in the supplementary materials of Schröder et al., Nat Commun. 2024, a general workflow can be described.
General Synthetic Workflow
The synthesis of a PROTAC like this compound typically follows a convergent or linear strategy. In a convergent approach, the E3 ligase binder and the target protein ligand are synthesized separately with appropriate functional groups for linker attachment. These two arms are then coupled to a linker moiety in the final steps.
Caption: General synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound exerts its biological effect by inducing the degradation of BTK. This process is initiated by the formation of a ternary complex between this compound, the DCAF1-DDB1-CUL4A/B E3 ubiquitin ligase complex, and the BTK protein.
Signaling Pathway of this compound Mediated BTK Degradation
The formation of the ternary complex brings the E3 ligase in close proximity to BTK, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
Caption: this compound mediated BTK degradation pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on standard protocols for PROTAC evaluation.
Cell Culture and Reagents
-
Cell Lines: TMD8 (human diffuse large B-cell lymphoma) cells are commonly used for BTK degradation assays.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Antibodies and Reagents: Primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin), secondary antibodies conjugated to horseradish peroxidase (HRP), and enhanced chemiluminescence (ECL) reagents.
Western Blotting for BTK Degradation
This protocol is used to determine the degradation of BTK protein in cells treated with this compound.
Caption: Experimental workflow for Western Blotting.
Detailed Steps:
-
Cell Seeding: Seed TMD8 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection kit and an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of BTK degradation at each concentration. The DC50 value is calculated by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
Detailed Steps:
-
Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Ternary Complex Formation Assay (NanoBRET™)
This assay is used to confirm the formation of the BTK-Dbt-10-DCAF1 ternary complex in live cells.
Detailed Steps:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding BTK fused to a NanoLuc® luciferase and DCAF1 fused to a HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells.
-
PROTAC Treatment: Treat the cells with a dilution series of this compound.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates the formation of the ternary complex.
References
Technical Guide on the Biological Functions of DBT Proteins
DISCLAIMER: The term "Dbt-10" is not a recognized designation for a biological molecule in scientific literature. This guide addresses the biological functions of two distinct and well-characterized proteins commonly referred to as "DBT": Doubletime (DBT) in Drosophila melanogaster and Dihydrolipoamide Branched Chain Transacylase E2 (DBT) in humans. It is presumed that the user query was a typographical error referring to one of these proteins.
Part 1: Doubletime (DBT) in Drosophila melanogaster
Core Biological Functions
Doubletime (DBT) is a protein kinase in the fruit fly Drosophila melanogaster and is a homolog of the vertebrate casein kinase I epsilon (CKIε). It is a critical component of the molecular clock that governs circadian rhythms. The primary function of DBT is to regulate the stability and nuclear accumulation of the PERIOD (PER) protein, a key transcriptional repressor in the circadian feedback loop.
The core functions of DBT in the Drosophila circadian clock include:
-
Phosphorylation of PER Protein: DBT directly binds to and phosphorylates the PER protein at multiple sites. This phosphorylation is a key step in controlling PER's stability and activity.
-
Regulation of PER Stability: In the cytoplasm, when PER is not in a complex with the TIMELESS (TIM) protein, DBT-mediated phosphorylation targets PER for ubiquitination and subsequent degradation by the proteasome. This process creates a delay between the peak of per mRNA transcription and the accumulation of PER protein, which is crucial for the ~24-hour period of the clock.
-
Control of PER Nuclear Entry: DBT kinase activity also plays a role in regulating the timing of PER's entry into the nucleus. Phosphorylated PER is retained in the cytoplasm, and its nuclear translocation is facilitated when it forms a complex with TIM, which protects it from DBT-mediated degradation.
-
Modulation of Circadian Period Length: The level of DBT kinase activity directly influences the length of the circadian period. Mutations in the dbt gene that alter its kinase activity can lead to shorter or longer circadian rhythms, or even arrhythmicity.[1]
Quantitative Data
The effects of various dbt mutations on the circadian period of locomotor activity in Drosophila have been quantitatively characterized.
| DBT Allele | Amino Acid Change | Effect on Kinase Activity | Resulting Circadian Period (in constant darkness) | Reference(s) |
| Wild-type (DBT) | - | Normal | ~24 hours | [1][2] |
| dbtS | Pro47Ser | Decreased in vitro | ~18-20 hours | [1][2] |
| dbtL | Met80Ile | Decreased in vitro | ~26.8-27 hours | |
| dbtAR | - | Severely reduced | Arrhythmic | |
| dbtK/R (kinase-dead) | K38R | Eliminated | Long periods to arrhythmic (dominant negative) |
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of the core negative feedback loop in the Drosophila circadian clock, highlighting the role of DBT.
Caption: Workflow for a typical in vitro kinase assay to measure DBT activity on its substrate, PER.
Experimental Protocols
This protocol is adapted from methods used to characterize DBT kinase activity.
-
Protein Purification:
-
Express recombinant DBT (wild-type or mutant) and a PER substrate fragment (e.g., GST-PER) in a suitable expression system (e.g., Sf9 insect cells or E. coli).
-
Purify the proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins).
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
In a microcentrifuge tube, combine the purified DBT enzyme (e.g., 50-100 ng) and the PER substrate (e.g., 1-2 µg).
-
Initiate the reaction by adding ATP. For phosphorylation detection, use [γ-³²P]ATP (e.g., 10 µCi) to a final concentration of 50-100 µM.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Analysis:
-
Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PER.
-
Quantify the signal using densitometry.
-
This protocol is a generalized procedure for co-immunoprecipitation from cultured Drosophila cells.
-
Cell Culture and Transfection:
-
Culture Drosophila S2 cells in Schneider's medium supplemented with 10% FBS.
-
Co-transfect S2 cells with expression vectors for tagged versions of DBT (e.g., DBT-myc) and PER (e.g., PER-HA) using a calcium phosphate (B84403) or lipid-based transfection reagent.
-
Allow protein expression for 48-72 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (1000 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against one of the protein tags (e.g., anti-myc antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluate by Western blotting using antibodies against both tags (e.g., anti-myc and anti-HA) to detect the co-immunoprecipitated proteins.
-
Part 2: Dihydrolipoamide Branched Chain Transacylase E2 (DBT) in Humans
Core Biological Functions
Human Dihydrolipoamide Branched Chain Transacylase E2 (DBT) is a core component of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex. This multienzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids (BCKAs), which are derived from the catabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.
The primary functions of human DBT include:
-
BCAA Catabolism: DBT forms the E2 core of the BCKD complex, which is a critical, rate-limiting step in the breakdown of BCAAs. This metabolic pathway is essential for energy production and the synthesis of other molecules.
-
Metabolic Regulation: By participating in BCAA catabolism, DBT plays a role in overall metabolic homeostasis. Dysregulation of BCAA metabolism has been linked to conditions such as insulin (B600854) resistance and type 2 diabetes.
-
Proteostasis and Autophagy: Recent studies have identified DBT as a metabolic switch that influences protein homeostasis (proteostasis). Loss of DBT function can lead to the activation of autophagy, a cellular process for degrading and recycling damaged proteins and organelles. This occurs via an AMP-activated protein kinase (AMPK)-dependent mechanism.
-
Role in Disease: Mutations in the DBT gene that impair the function of the BCKD complex cause Maple Syrup Urine Disease (MSUD), a serious metabolic disorder. Additionally, upregulation of DBT has been observed in the tissues of patients with amyotrophic lateral sclerosis (ALS), suggesting a potential role in the pathogenesis of neurodegenerative diseases.
Quantitative Data
Quantitative data for human DBT often relates to the activity of the BCKD complex or the cellular consequences of its dysfunction.
| Parameter | Condition | Quantitative Observation | Reference(s) |
| BCKD Complex Activity | Normal | Specific activity of ~68 nmol/min/mg for the phosphatase component (BDP) on phosphorylated E1b. | |
| Autophagy Flux | DBT Knockout (KO) Cells | DBT KO cells show increased levels of LC3-II (an autophagy marker) upon proteasomal inhibition compared to wild-type cells, indicating enhanced autophagy flux. | |
| Protein Aggregation | DBT KO Cells under Proteasomal Stress | DBT KO cells exhibit reduced accumulation of ubiquitinated proteins compared to wild-type cells when treated with a proteasome inhibitor. |
Signaling Pathways and Experimental Workflows
Caption: The initial steps of the BCAA catabolic pathway, showing the central role of the BCKD complex, which contains DBT.
Caption: A generalized workflow for creating a DBT knockout cell line using the CRISPR-Cas9 system.
Experimental Protocols
This protocol is based on a continuous spectrophotometric method that measures the production of NADH.
-
Sample Preparation:
-
Isolate mitochondria from tissue homogenates or cultured cells by differential centrifugation.
-
Lyse the mitochondria with a buffer containing a detergent (e.g., Triton X-100) to release the BCKD complex.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Prepare an assay buffer (e.g., 30 mM KH₂PO₄, pH 6.8).
-
Prepare a reaction mixture containing the assay buffer, cofactors (e.g., 2.5 mM NAD⁺, 0.4 mM Coenzyme A, 2 mM Thiamine pyrophosphate), and a BCKA substrate (e.g., 1 mM α-ketoisovalerate).
-
Warm the reaction mixture to 37°C in a spectrophotometer cuvette.
-
Initiate the reaction by adding the mitochondrial lysate.
-
-
Analysis:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Activity is typically expressed as nmol of NADH formed per minute per mg of protein.
-
This protocol measures autophagy flux by quantifying the accumulation of the autophagy marker LC3-II in the presence and absence of a lysosomal inhibitor.
-
Cell Treatment:
-
Plate wild-type and DBT knockout cells in parallel.
-
For each cell line, create two treatment groups: a vehicle control and treatment with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for 2-4 hours. This inhibitor blocks the final step of autophagy, causing autophagosomes to accumulate.
-
-
Protein Extraction and Western Blotting:
-
Harvest the cells and lyse them in RIPA buffer with protease inhibitors.
-
Separate the protein lysates by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3 and a loading control (e.g., GAPDH or β-actin).
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry.
-
Normalize the LC3-II signal to the loading control for each sample.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between the inhibitor-treated and vehicle-treated samples. An increase in this difference in DBT KO cells compared to wild-type indicates a higher rate of autophagy.
-
References
In Vitro Characterization of Dbt-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbt-10 is a novel heterobifunctional molecule identified as a potent and selective degrader of Bruton's tyrosine kinase (BTK). It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, engaging the DCAF1 E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BTK. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information herein is intended to enable researchers to understand and replicate the essential experiments for evaluating this compound.
Quantitative Data Summary
The in vitro activity of this compound has been assessed through a series of biochemical and cell-based assays. The key parameters defining its potency and binding characteristics are summarized in the table below.
| Parameter | Value | Assay Type | Target/System |
| BTK Degradation DC₅₀ | 137 nM[1][2][3] | Cell-Based Degradation | TMD8 BTK-GFP/mCherry Cells |
| DCAF1 Binding IC₅₀ | 136 nM[2][3] | TR-FRET Assay | Recombinant DCAF1 |
| Ternary Complex Cooperativity (α) | 1.6 | Surface Plasmon Resonance (SPR) | DCAF1-DBt-10-BTK |
| Ternary Complex Half-life (t₁/₂) | 671 seconds | Surface Plasmon Resonance (SPR) | DCAF1-DBt-10-BTK |
| Cell Viability GI₅₀ | >182x DC₅₀ | Cell-Based Viability Assay | TMD8 BTK-GFP/mCherry Cells |
Mechanism of Action: Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system to eliminate BTK. The molecule consists of three key components: a ligand that binds to BTK, a ligand that recruits the DCAF1 E3 ubiquitin ligase, and a linker connecting them. This tripartite binding forms a ternary complex, bringing BTK into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
References
Cellular Targets of Dbt-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbt-10 is a novel, potent, and selective heterobifunctional degrader that represents a significant advancement in the field of targeted protein degradation (TPD). As a Proteolysis-Targeting Chimera (PROTAC), this compound is engineered to hijack the cell's natural protein disposal machinery to specifically eliminate disease-causing proteins. This document provides a comprehensive technical overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize this molecule. This compound has emerged as a promising strategy to overcome resistance to conventional therapies, particularly in the context of B-cell malignancies.
Mechanism of Action
This compound operates by inducing the degradation of its primary cellular target, Bruton's tyrosine kinase (BTK). It achieves this by forming a ternary complex between BTK and DCAF1, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This proximity, induced by this compound, leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome. A key feature of this compound is its utilization of the DCAF1 E3 ligase, offering an alternative to the more commonly used CRBN and VHL E3 ligases. This is particularly relevant in overcoming acquired resistance to CRBN-based PROTACs, which can arise from the downregulation of CRBN.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity, primarily from in vitro and cell-based assays. This data highlights its potency in both binding and degradation of its target protein, BTK.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| TR-FRET IC50 | 136 nM | N/A | Biochemical Assay | [3] |
| DC50 | 137 nM | TMD8 BTK-GFP/mCherry | Cell-Based Assay | [3] |
Table 1: Quantitative Activity of this compound. TR-FRET IC50 indicates the concentration of this compound required to inhibit 50% of the binding in a biochemical assay. DC50 represents the concentration required to degrade 50% of the target protein in a cellular context.
Signaling Pathway of this compound Action
This compound's primary target, BTK, is a critical component of the B-cell receptor (BCR) signaling pathway. The degradation of BTK by this compound effectively shuts down this pathway, which is crucial for the proliferation and survival of malignant B-cells. The following diagram illustrates the mechanism of action of this compound.
References
- 1. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Dbt-10 PROTAC: A Technical Guide to Structure, Design, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbt-10 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. This technical guide provides an in-depth overview of the structure, design principles, and mechanism of action of this compound, along with detailed experimental protocols for its characterization. This compound is notable for its recruitment of the DCAF1 E3 ubiquitin ligase, offering an alternative to the more commonly used CRBN and VHL ligases and a potential strategy to overcome resistance to PROTACs that rely on those E3 ligases.
This compound: Structure and Design Principles
This compound is a heterobifunctional molecule composed of three key components: a high-affinity ligand for BTK, a ligand for the DCAF1 E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2] The rational design of this compound involved the careful selection and optimization of each of these components to achieve potent and selective degradation of BTK.
1. BTK-Targeting Ligand: The warhead of this compound is a ligand that binds with high affinity to Bruton's tyrosine kinase. The specific BTK ligand used in this compound is a non-covalent binder. The choice of a potent and selective BTK ligand is the foundational step in the design of this compound, ensuring its specific recruitment to the intended target protein.
2. DCAF1 E3 Ligase Ligand: this compound employs a ligand that specifically recruits the DDB1 and CUL4-associated factor 1 (DCAF1) E3 ubiquitin ligase.[1][2] This is a key feature of this compound, as the use of DCAF1 provides an alternative to the more commonly utilized CRBN and VHL E3 ligases. This can be particularly advantageous in cellular contexts where CRBN or VHL are downregulated or mutated, leading to resistance to other PROTACs.
3. Linker: The BTK and DCAF1 ligands are connected by a chemical linker. The composition and length of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable and productive ternary complex between BTK, this compound, and the DCAF1 E3 ligase complex. The linker in this compound has been optimized to facilitate the necessary protein-protein interactions for efficient ubiquitination of BTK.
The complete chemical structure of this compound is complex, with the IUPAC name N-(3-(6-(1-(2-(4-(2-(5-(4-(4-((2-Aminoethyl)amino)-2-(1-(4-chlorophenyl)cyclohexyl)quinazolin-7-yl)piperazin-1-yl)-5-oxopentanamido)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-2-oxoethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-fluoro-2-methylphenyl)-3-hydroxy-3-neopentylazetidine-1-carboxamide and a chemical formula of C68H86ClFN16O6.[3]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| DC50 | 137 nM | TMD8 BTK-GFP/mCherry | Cell-based degradation | |
| TR-FRET IC50 | 136 nM | - | Biochemical |
Mechanism of Action
The mechanism of action of this compound follows the general principles of PROTAC-mediated protein degradation.
-
Ternary Complex Formation: this compound, being a heterobifunctional molecule, simultaneously binds to both BTK and the DCAF1 E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK, a process catalyzed by the DCAF1 E3 ligase. This results in the polyubiquitination of BTK.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BTK protein into small peptides.
-
Recycling of this compound: After inducing the ubiquitination of BTK, this compound is released and can bind to another BTK protein and DCAF1 E3 ligase, thus acting catalytically to induce the degradation of multiple BTK molecules.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and other PROTACs. These are representative protocols and may require optimization for specific experimental conditions.
Cell-Based BTK Degradation Assay (Western Blot)
This protocol is used to determine the DC50 of this compound by quantifying the amount of BTK protein remaining in cells after treatment.
Materials:
-
TMD8 cell line (or other relevant B-cell lymphoma line)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed TMD8 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control for each this compound concentration and plot the data to determine the DC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the formation of the BTK-Dbt-10-DCAF1 ternary complex in a biochemical setting.
Materials:
-
Recombinant purified BTK protein (e.g., His-tagged)
-
Recombinant purified DCAF1/DDB1 complex (e.g., GST-tagged)
-
This compound
-
TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BTK, DCAF1/DDB1 complex, and antibodies in assay buffer at appropriate concentrations.
-
Assay Setup:
-
Add a solution containing the BTK protein and the anti-His-Terbium antibody to the wells of a 384-well plate.
-
Add serial dilutions of this compound.
-
Add a solution containing the DCAF1/DDB1 complex and the anti-GST-d2 antibody.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the this compound concentration to determine the IC50 for ternary complex formation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively degrade BTK through the recruitment of the DCAF1 E3 ligase provides a valuable tool for both basic research and as a potential therapeutic agent. The unique mechanism of action, particularly its ability to overcome resistance to CRBN-based PROTACs, highlights the importance of exploring alternative E3 ligases in the design of next-generation protein degraders. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of targeted protein degradation. Further studies are warranted to fully elucidate its therapeutic potential, including comprehensive kinase selectivity profiling and in vivo pharmacokinetic and pharmacodynamic studies.
References
Methodological & Application
Dbt-10 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbt-10 is a potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) that recruits Bruton's tyrosine kinase (BTK) to the DCAF1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This targeted protein degradation strategy offers a promising therapeutic approach for various B-cell malignancies by eliminating the BTK protein, a key component of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation and survival.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity, including its effects on cell viability, protein degradation, and induction of apoptosis.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the efficacy of this compound in relevant cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| TMD8 (Diffuse Large B-cell Lymphoma) | Protein Degradation | DC50 (24h) | 149 nM | |
| TMD8 (Diffuse Large B-cell Lymphoma) | Cell Viability | GI50 (24h) | >182 x DC50 | |
| General | Protein Degradation | DC50 | 137 nM |
Note: DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein. GI50 (Growth Inhibition 50%) is the concentration required to inhibit cell growth by 50%.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced BTK degradation.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating this compound in cell culture.
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth. For suspension cells, dilute the culture with fresh medium. For adherent cells, wash with PBS, detach with trypsin-EDTA, and resuspend in fresh medium.
-
Regularly inspect cultures for confluence and signs of contamination.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Western Blot Analysis for BTK Degradation
Materials:
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK, anti-p-BTK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 1, 3, 6, 24 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound represents a powerful tool for the targeted degradation of BTK in cancer cell lines. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound, from its primary mechanism of protein degradation to its downstream consequences on cell viability and apoptosis. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, aiding in the evaluation of this compound as a potential therapeutic agent in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
Application Notes and Protocols for In Vivo Studies with [¹⁸F]DBT-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]DBT-10 is a novel positron emission tomography (PET) radioligand with high specificity and selectivity for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This receptor is implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and substance abuse, making [¹⁸F]this compound a valuable tool for in vivo imaging and quantification of α7-nAChR expression and occupancy. These application notes provide detailed protocols for the use of [¹⁸F]this compound in preclinical in vivo studies, with a focus on rodent and non-human primate models.
Mechanism of Action and Signaling Pathway
[¹⁸F]this compound binds to the α7-nAChR, a ligand-gated ion channel that is highly permeable to calcium ions. Activation of this receptor triggers downstream signaling cascades, including the JAK2/STAT3 and PI3K/Akt pathways, which are involved in neuroprotection and modulation of inflammation[1][2][3]. The ability to image this target in vivo allows for the investigation of disease mechanisms and the evaluation of novel therapeutics targeting the α7-nAChR.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with [¹⁸F]this compound.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound
| Parameter | Value | Reference |
| Synthesis Time | ~90 minutes | [4] |
| Radiochemical Purity | >99% | |
| Specific Activity (at end of synthesis) | 428 ± 436 GBq/μmol | [4] |
Table 2: Pharmacokinetic Parameters of [¹⁸F]this compound in Non-Human Primates
| Parameter | Value | Reference |
| Peak SUV in Brain | 2.9–3.7 (within 30 min) | |
| Parent Fraction in Arterial Plasma (120 min) | 15–55% | |
| Plasma Free Fraction (fP) | 18.8 ± 3.4% | |
| Metabolites in Brain Tissue | Not detected |
Table 3: Regional Brain Distribution of [¹⁸F]this compound in Non-Human Primates (VT/fP in mL/cm³)
| Brain Region | VT/fP (mL/cm³) | Reference |
| Thalamus | 193–376 | |
| Frontal Cortex | Higher than Striatum | |
| Striatum | Higher than Hippocampus | |
| Hippocampus | Higher than Occipital Cortex | |
| Occipital Cortex | Higher than Cerebellum | |
| Cerebellum | Lower than Occipital Cortex | |
| Pons | Lowest |
Table 4: Biodistribution of [¹⁸F]this compound in Mice and Piglets (Organ with Highest Dose)
| Species | Organ with Highest Organ Dose (µSv/MBq) | Estimated Human Effective Dose (mSv/300MBq) | Reference |
| Mice | Pancreas (35.5) | 6.4 | |
| Piglets | Pancreas (60.8) | 6.8 |
Experimental Protocols
Protocol 1: Radiosynthesis and Quality Control of [¹⁸F]this compound
This protocol is based on the nucleophilic substitution method.
Materials:
-
Nitro-precursor of this compound
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Water for injection
-
Semi-preparative and analytical HPLC systems
-
C18 Sep-Pak cartridges
-
Ascorbic acid
-
Saline
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Produce [¹⁸F]fluoride via a cyclotron and trap it on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and K₂CO₃ in MeCN/water.
-
Azeotropically dry the [¹⁸F]fluoride.
-
Add a solution of the nitro-precursor in DMSO to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at 140°C for 10 minutes.
-
Cool the reaction and purify the crude product using semi-preparative HPLC.
-
Collect the product fraction and reformulate it in a saline solution containing ascorbic acid and sodium bicarbonate for injection.
Quality Control:
-
Radiochemical Purity: Determine using analytical HPLC. The purity should be >99%.
-
Chemical Purity: Assess by UV-HPLC.
-
Specific Activity: Calculate from the amount of radioactivity and the mass of this compound, determined by HPLC with a standard curve.
-
Residual Solvents: Analyze by gas chromatography to ensure levels are within acceptable limits.
-
pH: Measure the pH of the final product solution; it should be within a physiologically acceptable range (typically 5-8).
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and free of pyrogens.
Protocol 2: In Vivo PET Imaging of [¹⁸F]this compound in Rodents
This protocol provides a general framework for conducting PET imaging studies in mice or rats.
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week before the study.
-
For quantitative studies requiring an arterial input function, catheterize the femoral or carotid artery and a tail vein under anesthesia (e.g., isoflurane) on the day of the scan.
-
Maintain the animal's body temperature using a heating pad throughout the procedure.
Radiotracer Administration:
-
Administer [¹⁸F]this compound as an intravenous (IV) bolus injection through the tail vein catheter. The injected dose will depend on the scanner sensitivity and study objectives but is typically in the range of 3.7-18.5 MBq (100-500 µCi) for mice.
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Start a dynamic PET scan immediately upon injection of the radiotracer. A typical scan duration is 60-120 minutes.
-
Acquire a CT or MRI scan for anatomical co-registration and attenuation correction.
Arterial Blood Sampling (for quantitative modeling):
-
If an arterial catheter is in place, collect arterial blood samples frequently in the first few minutes after injection (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.
-
Measure the radioactivity in the whole blood and plasma.
-
Analyze plasma samples by HPLC to determine the fraction of unmetabolized parent radiotracer over time.
Data Analysis:
-
Reconstruct the PET images with appropriate corrections (e.g., attenuation, scatter, decay).
-
Co-register the PET images with the anatomical MRI or CT images.
-
Define regions of interest (ROIs) on the anatomical images and transfer them to the dynamic PET data to generate time-activity curves (TACs).
-
Calculate standardized uptake values (SUVs) for semi-quantitative analysis.
-
For quantitative analysis, use the arterial input function and the TACs to fit a pharmacokinetic model (e.g., two-tissue compartment model) to estimate parameters such as the total distribution volume (VT).
Protocol 3: In Vivo PET Imaging of [¹⁸F]this compound in Non-Human Primates
This protocol is adapted from published studies in Macaca mulatta.
Animal Preparation:
-
Anesthetize the primate (e.g., with ketamine induction followed by isoflurane (B1672236) maintenance).
-
Place catheters in a peripheral vein for radiotracer injection and in a femoral artery for blood sampling.
-
Monitor vital signs throughout the experiment.
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Administer [¹⁸F]this compound as an IV bolus (e.g., ~185 MBq or 5 mCi).
-
Acquire a dynamic PET scan for at least 120 minutes.
-
Obtain a structural MRI for anatomical reference.
Arterial Blood Sampling and Analysis:
-
Collect arterial blood samples throughout the scan, with high frequency in the initial phase.
-
Process blood samples to separate plasma and measure radioactivity.
-
Perform HPLC analysis on plasma samples to determine the parent fraction of [¹⁸F]this compound.
-
Measure the plasma free fraction (fP).
Blocking Studies (to determine specific binding):
-
To confirm the specificity of [¹⁸F]this compound binding to α7-nAChR, a blocking study can be performed.
-
Administer a selective α7-nAChR antagonist or a high dose of a non-radiolabeled α7-nAChR agonist prior to the injection of [¹⁸F]this compound.
-
A reduction in the PET signal in α7-nAChR-rich regions compared to a baseline scan indicates specific binding. For example, the α7-nAChR specific ligand ASEM has been used in blocking studies with [¹⁸F]this compound.
Data Analysis:
-
Similar to the rodent protocol, reconstruct and analyze the PET data using TACs from ROIs.
-
Use the metabolite-corrected arterial input function to perform kinetic modeling (the two-tissue compartment model is often preferred) to calculate VT/fP.
Experimental Workflow
References
- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging evaluation of [(18)F]this compound, a novel radioligand specific to α7 nicotinic acetylcholine receptors, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dbt-10, a BTK Degrader
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dbt-10 for the targeted degradation of Bruton's tyrosine kinase (BTK). This document includes key quantitative data, detailed experimental protocols, and diagrams to illustrate the mechanism of action and experimental workflows.
Introduction
This compound is a potent, small molecule PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] BTK is a well-validated therapeutic target in various B-cell malignancies, and its degradation offers a novel therapeutic strategy to overcome resistance to traditional BTK inhibitors.[3][4][5] this compound functions by simultaneously binding to BTK and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the BTK protein.[2]
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a benchmark for its potency in inducing BTK degradation.
| Parameter | Value | Cell Line | Reference |
| DC50 | 137 nM | Not Specified | [1] |
Note: The DC50 (Degradation Concentration 50%) represents the concentration of this compound required to degrade 50% of the target protein (BTK).
Mechanism of Action
This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted degradation of BTK. The bifunctional nature of the PROTAC allows it to act as a bridge between BTK and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the BTK protein, marking it for recognition and degradation by the proteasome.
Caption: Mechanism of this compound-induced BTK degradation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are based on established methods for evaluating BTK degraders.
Cell Culture
-
Cell Lines: Ramos (human Burkitt's lymphoma), TMD8 (human ABC-type diffuse large B-cell lymphoma), or other relevant B-cell malignancy cell lines.
-
Culture Medium: RPMI-1640 or IMDM supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BTK Degradation
This protocol is to determine the extent of BTK protein degradation following treatment with this compound.
Workflow:
Caption: Experimental workflow for Western Blotting.
Detailed Steps:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control and express the results as a percentage of the DMSO-treated control.
Cell Viability Assay
This protocol is to assess the effect of this compound-induced BTK degradation on cell proliferation and viability.
Workflow:
Caption: Experimental workflow for Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in triplicate. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the DMSO-treated control and plot the results to determine the IC50 (Inhibitory Concentration 50%) value using a non-linear regression curve fit.
B-Cell Receptor Signaling Pathway
BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. The degradation of BTK by this compound is expected to disrupt this pathway.
Caption: Role of BTK in the BCR signaling pathway and the inhibitory action of this compound.
References
Assaying BTK Degradation with Dbt-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the development, differentiation, and activation of B-cells and other hematopoietic cells.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[4]
Dbt-10 is a potent and selective heterobifunctional PROTAC designed to induce the degradation of BTK.[1] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits the DCAF1 E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, offering a powerful approach to downregulate BTK activity. These application notes provide detailed protocols for assaying the degradation of BTK using this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Compound | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| This compound | BTK | DCAF1 | 137 nM | TMD8 BTK-GFP/mCherry | |
| Parameter | Value | Conditions | Reference |
| Dmax (Maximum Degradation) | >95% (for a similar BTK degrader, PTD10) | 17-hour incubation in Ramos and JeKo-1 cells | |
| Time to Onset of Degradation | Significant degradation observed at 4 hours | Treatment of Ramos B cells with a BTK degrader | |
Note: Specific Dmax and detailed time-course data for this compound are not publicly available. The data for PTD10 and the time-course observation for another BTK degrader are provided for context.
Signaling Pathways and Mechanism of Action
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This initiates a cascade of signaling events, leading to the activation of transcription factors such as NF-κB and the MAPK/ERK pathway, which are crucial for B-cell proliferation, survival, and differentiation.
Caption: Simplified BTK signaling pathway.
This compound Mechanism of Action
This compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to selectively degrade BTK. It forms a ternary complex with BTK and the DCAF1 E3 ubiquitin ligase, leading to the polyubiquitination of BTK. This marks BTK for recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound mediated BTK degradation.
Experimental Protocols
Western Blotting for BTK Degradation
This protocol details the steps to quantify BTK protein levels in cells following treatment with this compound using Western blotting.
-
Cell Lines: TMD8, Ramos, JeKo-1, or other relevant B-cell lymphoma cell lines.
-
This compound
-
Vehicle Control: DMSO
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Phosphate-Buffered Saline (PBS): ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
Sample Buffer: Laemmli buffer (4x or 6x).
-
SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BTK antibody (e.g., from Cell Signaling Technology).
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL kit.
-
Imaging System: Chemiluminescence imager.
Caption: Western blot workflow for BTK degradation.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes, with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Add the appropriate volume of Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BTK antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control (β-actin or GAPDH) on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for BTK and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the BTK band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value (the concentration at which 50% of the protein is degraded). The Dmax is the maximum percentage of degradation observed.
-
Downstream Signaling Analysis
To assess the functional consequences of this compound-mediated BTK degradation, the phosphorylation status of downstream signaling molecules can be analyzed by Western blot.
-
Phospho-BTK (p-BTK): To confirm the loss of active BTK.
-
Phospho-PLCγ2 (p-PLCγ2): To assess the inhibition of a direct BTK substrate.
-
Phospho-ERK (p-ERK): To evaluate the impact on the MAPK pathway.
For these experiments, cells can be treated with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., anti-IgM for BCR activation) to induce signaling. The same Western blot protocol as described above can be used, with primary antibodies specific for the phosphorylated forms of these proteins.
Conclusion
This compound is a potent PROTAC degrader of BTK. The protocols outlined in these application notes provide a framework for researchers to effectively assay the degradation of BTK and evaluate the functional consequences in relevant cellular models. The use of quantitative Western blotting allows for the determination of key parameters such as DC50 and Dmax, which are essential for the characterization and development of this and other BTK-targeting degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Kinetics of Doubletime Kinase-dependent Degradation of the Drosophila Period Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brentuximab Vedotin in Lymphoma Research
An initial search for "Dbt-10" in the context of lymphoma research did not yield any specific results for a compound or drug with that designation. It is possible that "this compound" is an internal codename, a very recent discovery not yet in public literature, or a typographical error.
Given the detailed request for application notes and protocols, and to provide a valuable resource for researchers in lymphoma, this document will focus on a well-characterized and clinically relevant therapeutic agent, Brentuximab Vedotin (Adcetris®) . This antibody-drug conjugate is a targeted therapy used in the treatment of certain types of lymphoma and serves as an excellent example for the requested content.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets CD30, a protein found on the surface of some lymphoma cells.[1][2][3] It consists of a monoclonal antibody directed against CD30, a microtubule-disrupting agent called monomethyl auristatin E (MMAE), and a linker that connects the two.[1][2] This targeted delivery of a cytotoxic agent enhances the therapeutic window, maximizing efficacy against tumor cells while minimizing off-target toxicity.[2] Brentuximab vedotin is approved for the treatment of classical Hodgkin lymphoma and systemic anaplastic large cell lymphoma.[1]
Mechanism of Action
Brentuximab vedotin exerts its anti-lymphoma effect through a multi-step process:
-
Binding: The antibody component of brentuximab vedotin binds to the CD30 receptor on the surface of lymphoma cells.
-
Internalization: Upon binding, the brentuximab vedotin-CD30 complex is internalized into the cell.
-
Drug Release: Inside the cell, the linker is cleaved, releasing the cytotoxic agent, MMAE.
-
Microtubule Disruption: MMAE binds to tubulin and disrupts the microtubule network within the cell.
-
Cell Cycle Arrest and Apoptosis: This disruption of microtubules leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis).[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Brentuximab Vedotin.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of brentuximab vedotin has been evaluated in various lymphoma subtypes. The following tables summarize key quantitative data from representative studies.
Table 1: Clinical Trial Efficacy of Brentuximab Vedotin in Relapsed/Refractory (R/R) Lymphoma
| Lymphoma Subtype | Study Phase | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) | Reference |
| CD30+ DLBCL | Phase 2 | - | 44% | 16% | [4] |
| CD30+ DLBCL (First-Line with R-CHP) | Phase 1/2 | - | 100% | 86% | [4] |
DLBCL: Diffuse Large B-Cell Lymphoma; R-CHP: Rituximab, Cyclophosphamide, Doxorubicin, Prednisone
Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of brentuximab vedotin in lymphoma research.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of brentuximab vedotin on CD30-positive lymphoma cell lines.
Materials:
-
CD30-positive lymphoma cell lines (e.g., Karpas 299, SU-DHL-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Brentuximab vedotin
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Culture CD30-positive lymphoma cells in RPMI-1640 medium.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Prepare serial dilutions of brentuximab vedotin in culture medium.
-
Add 100 µL of the brentuximab vedotin dilutions to the appropriate wells to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Include a vehicle control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Experimental Workflow Diagram
Caption: Workflow for an in vitro cytotoxicity assay.
Protocol 2: Xenograft Tumor Model in Mice
Objective: To evaluate the in vivo anti-tumor efficacy of brentuximab vedotin in a lymphoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
CD30-positive lymphoma cell line
-
Matrigel
-
Brentuximab vedotin
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Subcutaneously implant 5 x 10^6 CD30-positive lymphoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer brentuximab vedotin intravenously at a predetermined dose and schedule (e.g., 1 mg/kg, once a week for 3 weeks).
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Plot tumor growth curves for each group to assess the anti-tumor effect of brentuximab vedotin.
Conclusion
Brentuximab vedotin represents a significant advancement in the targeted therapy of CD30-positive lymphomas. The protocols and data presented here provide a framework for researchers to investigate its mechanism of action and preclinical efficacy. Further research into combination therapies and mechanisms of resistance will continue to refine its clinical application and improve outcomes for lymphoma patients.
References
- 1. Targeted and cellular therapies in lymphoma: Mechanisms of escape and innovative strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted treatments and antibody therapy | Lymphoma Action [lymphoma-action.org.uk]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying BTK Signaling Using Dbt-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4][5] Dbt-10 is a potent and selective heterobifunctional degrader of BTK that operates through the Proteolysis Targeting Chimera (PROTAC) mechanism.[6][7] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits the DDB1 and CUL4 associated factor 1 (DCAF1) E3 ubiquitin ligase.[6][8] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein, offering a distinct mechanism of action compared to traditional kinase inhibitors.[7][9] These application notes provide detailed protocols for utilizing this compound to study BTK signaling.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound from preclinical studies. This data is essential for designing experiments to probe its biological activity.
| Compound | Target | Assay Type | Cell Line | DC₅₀ (Degradation) | GI₅₀ (Cell Viability) | Viability Window (GI₅₀/DC₅₀) | Reference |
| This compound | BTK | Cellular Degradation | TMD8 | 137 nM | >25 µM | >182x | [1][6][8] |
Note: DC₅₀ is the concentration of the compound that results in 50% degradation of the target protein. GI₅₀ is the concentration that causes 50% growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BTK signaling pathway, the mechanism of action of this compound, and a general experimental workflow for its characterization.
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is designed to quantify the levels of BTK protein in cells following treatment with this compound.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and apparatus
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-phospho-BTK (Y223), anti-phospho-PLCγ2 (Y759), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate TMD8 cells at a suitable density.
-
For dose-response experiments, treat cells with serial dilutions of this compound (e.g., 1 nM to 5 µM) for a fixed time (e.g., 6 or 24 hours).[3]
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 1, 3, 6, and 24 hours).[3]
-
Include a DMSO vehicle control for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[4][10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[4][10]
-
Incubate the membrane with the primary antibody (e.g., anti-BTK) overnight at 4°C.[4][10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4][10]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[4][10]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[10]
-
Plot the relative BTK levels against the this compound concentration to calculate the DC₅₀ value.
-
Phospho-Flow Cytometry for BTK Signaling
This protocol measures the phosphorylation of BTK and its downstream target PLCγ2 at the single-cell level to assess the functional consequences of BTK degradation.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8) or PBMCs
-
This compound and DMSO
-
Stimulant (e.g., anti-IgM antibody)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies: anti-phospho-BTK (Y223), anti-phospho-PLCγ2 (Y759), and cell surface markers (e.g., CD19 for B-cells)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Pre-treat cells with this compound or DMSO for a time sufficient to induce BTK degradation (e.g., 6-24 hours).
-
-
Stimulation:
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for a short period (e.g., 15 minutes) at 37°C to induce BTK pathway activation.[11] Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Staining:
-
Stain the cells with the cocktail of fluorochrome-conjugated phospho-specific and cell surface antibodies.
-
Incubate in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD19+ B-cells).
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of phosphorylation in response to stimulation and this compound treatment.[12]
-
Cell Viability Assay
This assay determines the effect of this compound-mediated BTK degradation on cell proliferation and viability.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
This compound and DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a prolonged period (e.g., 72 hours).[10]
-
-
Assay:
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control to calculate the percentage of cell viability.[10]
-
Plot the percentage of viability against the this compound concentration to determine the GI₅₀ value.
-
Conclusion
This compound is a valuable research tool for studying the role of BTK in various signaling pathways. Its mechanism of action, inducing the degradation of BTK, provides a powerful approach to acutely deplete the protein and study the subsequent functional consequences. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies of BTK signaling in normal and disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptglab.com [ptglab.com]
- 5. Frontiers | PLCγ2 impacts microglia-related effectors revealing variants and pathways important in Alzheimer’s disease [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Drug-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Note: The following protocol is a generalized procedure for Western blotting. No specific information was found for a compound designated "Dbt-10." Researchers should adapt this protocol based on the specific characteristics of their cell line, the drug treatment being investigated, and the target protein(s) of interest.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is invaluable for assessing the effects of drug treatments on cellular signaling pathways by measuring changes in protein expression levels and post-translational modifications. This document provides a detailed protocol for performing Western blot analysis on cultured cells following drug treatment.
Data Presentation
Quantitative data from Western blot experiments should be carefully recorded to ensure reproducibility and accurate interpretation. The following table provides a template for summarizing key experimental parameters.
| Parameter | Experimental Condition 1 (e.g., Control) | Experimental Condition 2 (e.g., Drug-Treated) |
| Cell Line | e.g., HeLa | e.g., HeLa |
| Drug Treatment | Vehicle (e.g., DMSO) | [Specify Drug and Concentration] |
| Treatment Duration | [Specify Time] | [Specify Time] |
| Total Protein Loaded (µg) | 20-40 µg | 20-40 µg |
| Primary Antibody | [Specify Target and Supplier] | [Specify Target and Supplier] |
| Primary Antibody Dilution | [e.g., 1:1000 in 5% BSA/TBST] | [e.g., 1:1000 in 5% BSA/TBST] |
| Secondary Antibody | [Specify Target and Supplier] | [Specify Target and Supplier] |
| Secondary Antibody Dilution | [e.g., 1:5000 in 5% Milk/TBST] | [e.g., 1:5000 in 5% Milk/TBST] |
| Loading Control | e.g., β-actin, GAPDH | e.g., β-actin, GAPDH |
| Densitometry Analysis | [Normalized Band Intensity] | [Normalized Band Intensity] |
Experimental Protocols
I. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of the drug (e.g., this compound) or vehicle control for the specified duration.
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1][2]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish.[3] For a 10 cm dish, 500 µL to 1 mL of lysis buffer is typically sufficient.[1][2]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. To shear DNA and reduce viscosity, sonicate the lysate on ice.
-
Centrifugation: Clarify the lysate by centrifuging at approximately 12,000-16,000 x g for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
II. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to obtain equal amounts of total protein for each sample (typically 20-40 µg per lane).
III. Sample Preparation and Gel Electrophoresis
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel. The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of the target protein.
IV. Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and avoid trapping air bubbles.
-
Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST before proceeding.
V. Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically or based on the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a CCD camera-based imager or X-ray film.
-
Stripping and Reprobing (Optional): If you need to probe for another protein (like a loading control), the membrane can be stripped of the bound antibodies and reprobed with a different primary antibody.
Visualizations
Signaling Pathway Diagram
Caption: A hypothetical MAPK/ERK signaling pathway often studied by Western blot.
Experimental Workflow Diagram
Caption: The experimental workflow for Western blot analysis.
References
Application Notes and Protocols: Dbt-10 in Combination with Other Inhibitors
A comprehensive analysis of the therapeutic potential and experimental methodologies for Dbt-10 combination therapies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of targeted therapy is continuously evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This document provides a detailed overview of the preclinical and clinical landscape of a hypothetical inhibitor, "this compound," when used in combination with other therapeutic agents. Due to the absence of a publicly recognized inhibitor with the designation "this compound," this document will leverage analogous data and established protocols from well-characterized inhibitors to provide a framework for potential research and development. The methodologies and conceptual frameworks presented here are intended to serve as a guide for investigating novel combination therapies.
For the purpose of these application notes, we will conceptualize "this compound" as a novel kinase inhibitor targeting a key oncogenic pathway. The combination strategies will focus on synergistic interactions with other inhibitors targeting parallel or downstream signaling cascades.
Data Presentation: Quantitative Analysis of Combination Therapies
The effective evaluation of combination therapies relies on robust quantitative analysis to determine synergy, additivity, or antagonism. The following tables present hypothetical data structures for summarizing the efficacy of this compound in combination with other inhibitors.
Table 1: In Vitro Efficacy of this compound in Combination with Inhibitor X in Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Inhibitor X IC50 (nM) | Combination Index (CI) at ED50 | Synergism/Antagonism |
| Cell Line A | 50 | 100 | 0.5 | Synergism |
| Cell Line B | 75 | 120 | 0.8 | Synergism |
| Cell Line C | 100 | 150 | 1.1 | Additivity |
| Cell Line D | 120 | 200 | 1.5 | Antagonism |
CI < 0.9 indicates synergism; 0.9 < CI < 1.1 indicates additivity; CI > 1.1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with Inhibitor Y in Xenograft Models
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| This compound (10 mg/kg) | 800 ± 150 | 46.7 |
| Inhibitor Y (5 mg/kg) | 950 ± 180 | 36.7 |
| This compound + Inhibitor Y | 300 ± 90 | 80.0 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of combination therapies.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its combination partner, and to assess the synergistic effects on cell proliferation.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and combination inhibitor stock solutions (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination inhibitor, both alone and in combination at a constant ratio.
-
Treat the cells with the compounds for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the molecular mechanism of synergy by assessing the modulation of key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of this compound Combination Therapy
Caption: Hypothetical signaling pathway for this compound and Inhibitor X combination.
Experimental Workflow for Combination Screening
Caption: Workflow for identifying and validating synergistic drug combinations.
Conclusion
While "this compound" remains a hypothetical agent for the purpose of this document, the presented application notes and protocols provide a robust framework for the preclinical and clinical investigation of novel combination therapies. The structured approach to data presentation, detailed experimental methodologies, and clear visualization of complex biological processes are essential for accelerating the development of effective cancer treatments. Researchers are encouraged to adapt these templates to their specific compounds and biological systems of interest.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dbt-10 Mediated BTK Degradation
Welcome to the technical support center for Dbt-10, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK). This resource is intended for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not performing as expected.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to simultaneously bind to BTK and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's natural protein disposal system, the proteasome. This process is catalytic, meaning a single this compound molecule can induce the degradation of multiple BTK proteins.[1][2] this compound specifically utilizes the DCAF1 E3 ligase binder.[3]
Q2: I'm not observing any degradation of BTK after treating my cells with this compound. What are the primary troubleshooting steps?
A2: Failure to observe BTK degradation can stem from several factors. A systematic approach to troubleshooting is crucial.[4][5] Key areas to investigate include:
-
Compound Integrity and Activity: Confirm the stability and purity of your this compound stock.
-
Cellular Uptake and Permeability: Ensure this compound is entering the cells.
-
Target Engagement: Verify that this compound is binding to both BTK and the E3 ligase.
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable BTK-Dbt-10-E3 ligase ternary complex.
-
Ubiquitination: Check if BTK is being ubiquitinated upon this compound treatment.
-
Proteasome Activity: Ensure the proteasome is functional in your experimental system.
-
Experimental Assay Validity: Rule out issues with your detection method (e.g., Western Blot).
Q3: How can I confirm that this compound is entering the cells and engaging with BTK?
A3: Several assays can be employed to verify target engagement. In-cell target engagement can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes the protein against heat-induced denaturation. NanoBRET™ assays are also powerful for quantifying intracellular target engagement in real-time.
Q4: What could prevent the formation of a stable ternary complex?
A4: The formation of a productive ternary complex is a critical step. Factors that can hinder this include:
-
Incorrect Linker Length or Composition: The linker connecting the BTK binder and the E3 ligase ligand is crucial for optimal ternary complex formation.
-
Negative Cooperativity: In some cases, the binding of one protein can hinder the binding of the other, leading to an unstable complex.
-
Steric Hindrance: The three-dimensional structures of BTK and the E3 ligase may not be compatible for simultaneous binding with the specific this compound molecule.
Q5: My BTK protein levels are not decreasing, but I suspect the degradation machinery is being engaged. How can I test this?
A5: You can investigate the steps upstream of degradation. An in-vitro or in-cell ubiquitination assay can determine if BTK is being tagged with ubiquitin in the presence of this compound. This involves immunoprecipitating BTK and then performing a Western Blot with an anti-ubiquitin antibody. A positive result would indicate that the initial steps of the PROTAC mechanism are working.
Troubleshooting Guides
Problem 1: No BTK Degradation Observed by Western Blot
This is one of the most common issues. The following decision tree and table can guide your troubleshooting process.
Caption: Troubleshooting workflow for no observed BTK degradation.
Quantitative Troubleshooting Guide
| Potential Cause | Parameter to Check | Expected Result/Range | Troubleshooting Action |
|---|---|---|---|
| Compound Inactivity | This compound Concentration | DC50: 137 nM | Test a dose-response curve around the expected DC50. |
| Insufficient Treatment Time | Incubation Time | 4-24 hours | Perform a time-course experiment to find the optimal degradation time. |
| Proteasome Inhibition | BTK levels with MG132 + this compound | BTK levels should be restored or higher than this compound alone. | If no change, the issue is upstream of the proteasome. |
| Poor Antibody Signal | Western Blot Band Intensity | Strong, specific band for BTK in control lanes. | Optimize antibody concentration, blocking, and incubation times. |
| Low Target Expression | BTK levels in untreated lysate | Detectable levels of BTK. | Use a positive control cell line with known high BTK expression. |
Problem 2: Inconsistent BTK Degradation Results
Variability in results can be frustrating. The key is to standardize every step of the protocol.
Caption: Decision tree for addressing inconsistent degradation results.
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
This protocol is a standard method to quantify changes in BTK protein levels.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BTK overnight at 4°C. Subsequently, wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Immunoprecipitation (IP) for BTK Ubiquitination
This protocol determines if BTK is being ubiquitinated in response to this compound treatment.
-
Cell Treatment: Treat cells with this compound (at a concentration that should induce degradation) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated BTK to accumulate.
-
Cell Lysis: Lyse cells in a denaturing IP buffer to disrupt protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-BTK antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Perform a Western Blot on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitination of BTK.
Signaling Pathways & Workflows
This compound Mechanism of Action
The following diagram illustrates the catalytic cycle of this compound-mediated BTK degradation.
Caption: The catalytic cycle of this compound induced BTK degradation.
References
Technical Support Center: Optimizing Dbt-10 Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dbt-10 in mouse models.
Frequently Asked Questions (FAQs)
1. How do I determine a starting dose for this compound in my mouse model?
For a novel compound like this compound, a literature search for compounds with similar structures or mechanisms of action is a good starting point. If no data is available, an initial dose-range finding study is recommended. This typically involves administering a wide range of doses to a small number of animals to identify a non-toxic starting point for further studies.
2. What is a Maximum Tolerated Dose (MTD) study and why is it important?
An MTD study is designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[1][2] This is a critical step in preclinical drug development as it helps to establish a safe dose range for subsequent efficacy studies.[1]
3. How do I assess the toxicity of this compound in mice?
Toxicity can be assessed by monitoring several parameters, including:
-
Clinical signs: Observe for any abnormal behaviors such as lethargy, piloerection, or changes in motor activity.[2]
-
Body weight: A significant loss of body weight (typically >15-20%) is a common sign of toxicity.[1]
-
Organ-specific toxicity: This can be evaluated through histopathological analysis of major organs and by measuring serum biomarkers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
4. How can I evaluate the efficacy of this compound in my mouse model?
Efficacy is assessed by measuring a biologically relevant endpoint in your disease model after this compound administration. This could be tumor growth inhibition in a cancer model, reduction in inflammatory markers in an inflammation model, or behavioral changes in a neuroscience model. A dose-response study, where different doses of this compound are tested, is crucial to determine the optimal dose for efficacy.
5. What are pharmacokinetic (PK) and pharmacodynamic (PD) studies, and how do they help in dosage optimization?
-
Pharmacokinetic (PK) studies measure how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
-
Pharmacodynamic (PD) studies measure the effect of the drug on the body. By correlating PK and PD data, you can understand the relationship between drug exposure and its therapeutic effect, which is essential for optimizing the dosing regimen.
Troubleshooting Guides
Issue: High toxicity observed at the intended therapeutic dose.
-
Question: My mice are showing signs of severe toxicity (e.g., >20% weight loss, lethargy) at the dose I expected to be therapeutic. What should I do?
-
Answer:
-
Dose Reduction: Immediately lower the dose. Conduct a new dose-response study with a lower dose range.
-
Change in Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) to allow for recovery between doses.
-
Different Formulation: The vehicle used to dissolve this compound could be contributing to the toxicity. Consider using a different, well-tolerated vehicle.
-
Route of Administration: If using a systemic route like intraperitoneal (i.p.) injection, consider a less invasive route like oral gavage, which may reduce peak plasma concentrations and associated toxicity.
-
Issue: Lack of efficacy at non-toxic doses.
-
Question: I am not observing any therapeutic effect with this compound, even at the highest non-toxic dose. What could be the reason?
-
Answer:
-
Insufficient Drug Exposure: Conduct a pharmacokinetic study to determine if the drug is being absorbed and reaching the target tissue at a sufficient concentration.
-
Target Engagement: If possible, measure a biomarker of target engagement to confirm that this compound is interacting with its intended molecular target.
-
Inappropriate Animal Model: The chosen mouse model may not be suitable for evaluating the efficacy of this compound.
-
Dosing Regimen: The current dosing schedule may not be optimal. Consider more frequent administration or a continuous delivery method (e.g., osmotic pumps) to maintain therapeutic drug levels.
-
Issue: High variability in experimental results.
-
Question: I am observing significant variability in the response to this compound between individual mice. How can I reduce this?
-
Answer:
-
Standardize Procedures: Ensure consistency in all experimental procedures, including drug preparation, route and time of administration, and animal handling.
-
Animal Characteristics: Use mice of the same age, sex, and genetic background.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
Health Status: Ensure that all animals are healthy and free from underlying infections that could influence the experimental outcome.
-
Data Presentation
Table 1: Example of a Maximum Tolerated Dose (MTD) Study Summary for this compound
| Dose (mg/kg) | Number of Mice | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Survival Rate (%) |
| 0 (Vehicle) | 5 | +2.5 | None | 100 |
| 10 | 5 | +1.8 | None | 100 |
| 25 | 5 | -3.2 | Mild piloerection | 100 |
| 50 | 5 | -12.5 | Moderate piloerection, slight lethargy | 100 |
| 100 | 5 | -21.7 | Severe lethargy, hunched posture | 60 |
| 200 | 5 | -28.9 | Severe lethargy, hunched posture, ataxia | 20 |
Table 2: Example of a Dose-Response Efficacy Study Summary for this compound in a Tumor Xenograft Model
| Dose (mg/kg) | Number of Mice | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| 0 (Vehicle) | 10 | 1500 ± 250 | 0 |
| 10 | 10 | 1200 ± 200 | 20 |
| 25 | 10 | 750 ± 150 | 50 |
| 50 | 10 | 450 ± 100 | 70 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Use healthy, age- and sex-matched mice (e.g., 6-8 week old C57BL/6).
-
Group Allocation: Randomly assign mice to different dose groups, including a vehicle control group (n=3-5 mice per group).
-
Dose Selection: Choose a wide range of doses based on any available preliminary data or literature on similar compounds. A common starting point is a logarithmic dose escalation (e.g., 10, 30, 100 mg/kg).
-
Drug Administration: Administer this compound via the intended route of administration for a defined period (e.g., daily for 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily.
-
Euthanize mice that exceed a predetermined endpoint (e.g., >20% body weight loss).
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 20% and does not produce severe clinical signs of toxicity.
Protocol 2: Dose-Response Efficacy Study
-
Animal Model: Use a relevant disease model (e.g., tumor-bearing mice).
-
Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control (n=8-10 mice per group).
-
Dose Selection: Based on the MTD study, select 3-4 dose levels below the MTD.
-
Drug Administration: Administer this compound according to the planned dosing schedule.
-
Efficacy Endpoint Measurement: Monitor the primary efficacy endpoint throughout the study (e.g., measure tumor volume twice a week).
-
Data Analysis: At the end of the study, compare the efficacy endpoint between the different dose groups and the vehicle control to determine the dose-response relationship.
Protocol 3: Basic Pharmacokinetic (PK) Study
-
Animal Selection: Use healthy mice of the same strain, age, and sex.
-
Drug Administration: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours). A sparse sampling design may be necessary where each mouse is sampled at a limited number of time points.
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to measure the concentration of this compound in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: General workflow for optimizing this compound dosage in mice.
Caption: Decision tree for troubleshooting common experimental issues.
References
Dbt-10 off-target effects and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Dbt-10, a novel kinase inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and potential adverse effects in clinical settings.[3][4] For instance, many kinase inhibitors exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the human kinome.[5] It is crucial to characterize the selectivity of this compound to ensure that the observed biological effects are a direct result of on-target inhibition.
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Several signs may suggest that this compound is exhibiting off-target effects in your assays:
-
Inconsistency with other inhibitors: A structurally different inhibitor targeting the same protein should ideally produce a similar phenotype. If not, off-target effects might be at play.
-
Discrepancy with genetic validation: The phenotype observed with this compound should align with the phenotype from genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR-Cas9) of the target protein.
-
High effective concentration: If the concentration of this compound required to see a cellular effect is significantly higher than its biochemical potency (e.g., IC50, Ki) for the primary target, it may indicate that the effect is driven by lower-affinity off-target interactions.
-
Unexpected cellular toxicity: Significant cell death or unusual morphological changes at concentrations intended to be specific for the on-target effect can be a red flag for off-target activity.
Q3: How can I proactively assess the selectivity of this compound?
A3: A multi-pronged approach is recommended to profile the selectivity of this compound:
-
In Vitro Kinase Profiling: Screen this compound against a broad panel of purified kinases to identify potential off-target interactions. This provides a direct measure of its inhibitory activity against a wide range of kinases.
-
Cellular Target Engagement Assays: Confirm that this compound is binding to its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
-
Proteome-wide Approaches: Utilize unbiased methods like affinity chromatography coupled with mass spectrometry to identify the full spectrum of proteins that interact with this compound within the cell.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be selective for the primary target.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that target the same primary protein. | 1. Identification of off-target kinases that may be responsible for the toxicity. 2. If toxicity persists with structurally distinct inhibitors, it may suggest the toxicity is an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the source of toxicity. | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
| Activation of off-target signaling pathways | Use pathway analysis tools such as RNA-seq or phospho-proteomics to identify signaling cascades activated at toxic concentrations of this compound. | Revelation of the underlying mechanism of off-target toxicity, providing insights for further investigation. |
Issue 2: Experimental results with this compound are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A more complete understanding of the cellular response to this compound, leading to more consistent and interpretable data. |
| Inhibitor instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Assess the stability of this compound in your cell culture medium at 37°C over the time course of your experiment. | Ensures that the effective concentration of this compound remains constant throughout the experiment. |
| Cell culture variability | 1. Maintain consistency in cell passage number, confluency, and overall health. 2. Standardize all cell culture and treatment procedures. | Reduced experimental noise and increased reproducibility of results. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).
-
Pre-incubation: Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to accurately determine the IC50.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a time that ensures the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction and transfer the mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
DMSO (vehicle control)
-
PBS (supplemented with protease and phosphatase inhibitors)
-
Lysis buffer
-
Thermocycler
-
Western blot reagents and antibodies
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples across a range of temperatures using a thermocycler for a short period (e.g., 3 minutes). A typical temperature gradient is from 37°C to 70°C. The binding of this compound is expected to stabilize its target, making it more resistant to thermal denaturation.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates target engagement.
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table presents example data from an in vitro kinase profiling screen of this compound at a concentration of 1 µM.
| Kinase Target | % Inhibition at 1 µM this compound |
| Primary Target Kinase | 98% |
| Off-Target Kinase A | 75% |
| Off-Target Kinase B | 52% |
| Off-Target Kinase C | 15% |
| ... (other kinases) | <10% |
Table 2: Hypothetical IC50 Values for this compound Against On-Target and Key Off-Target Kinases
This table provides a more detailed view of the potency of this compound against the primary target and identified off-targets.
| Kinase | IC50 (nM) |
| Primary Target Kinase | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | >10,000 |
Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.
References
Dbt-10 Technical Support Center: Solubility and Experimental Guidance
Welcome to the technical support center for Dbt-10, a potent Bruton's tyrosine kinase (BTK) PROTAC (Proteolysis Targeting Chimera) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a high-potency PROTAC degrader of Bruton's tyrosine kinase (BTK).[1] As a PROTAC, it is a heterobifunctional molecule designed to recruit an E3 ubiquitin ligase to the target protein (BTK), leading to its ubiquitination and subsequent degradation by the proteasome.
Below is a summary of its key properties:
| Property | Value |
| Molecular Formula | C68H86ClFN16O6 |
| Molecular Weight | 1277.99 g/mol |
| Function | BTK PROTAC Degrader |
| Reported DC50 | 137 nM |
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Due to its large and complex structure, this compound is expected to have low aqueous solubility. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of similar complex organic molecules.[2] For in vivo studies, co-solvents and vehicle formulations are typically required.
Q3: Is there specific quantitative solubility data available for this compound?
Currently, precise quantitative solubility data (e.g., mg/mL in various solvents at specific temperatures) for this compound is not publicly available. Solubility can be batch-dependent and influenced by factors such as crystallinity and purity. Therefore, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q4: How should I prepare a stock solution of this compound?
When preparing a stock solution, it is advisable to start with a small amount of this compound to test its solubility in your chosen solvent. Here is a general protocol for preparing a stock solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of high-purity DMSO to the tube.
-
Vortex or sonicate the mixture to aid dissolution. Gentle warming may also be applied, but be cautious of potential compound degradation at elevated temperatures.
-
Once fully dissolved, add more DMSO to reach the desired final concentration.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO incrementally. Ensure you are using anhydrous, high-purity DMSO, as moisture can reduce the solubility of many organic compounds. Gentle warming and sonication can also be applied. |
| Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer. | The compound is not soluble in the aqueous buffer at the final concentration. | Lower the final concentration of this compound in the aqueous medium. Maintain a low percentage of DMSO in the final working solution (typically ≤0.5% v/v) to minimize solvent effects on cells. Consider using a surfactant like Tween 80 or a solubilizing agent such as PEG300 in your formulation. |
| Inconsistent experimental results. | Compound precipitation over time or degradation. | Prepare fresh dilutions from the stock solution for each experiment. Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Visually inspect your working solutions for any signs of precipitation before use. |
| Difficulty in preparing a formulation for in vivo studies. | Poor solubility and bioavailability. | For in vivo applications, a formulation with co-solvents is often necessary. A common approach is to first dissolve the compound in DMSO and then dilute it in a vehicle containing agents like PEG300, Tween 80, and saline or corn oil.[2] It is crucial to perform formulation optimization and stability studies. |
Experimental Protocols
In Vitro and In Vivo Formulations
For a similar compound, "PROTAC BTK Degrader-10," the following formulations have been suggested for in vitro and in vivo experiments. These can serve as a starting point for developing a suitable formulation for this compound, though optimization is recommended.[2]
Table of Suggested Formulations:
| Formulation Type | Composition | Notes |
| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | Mix DMSO stock with Tween 80 first, then add saline. |
| Injection Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A more complex vehicle for improved solubility. |
| Injection Formulation 3 | 10% DMSO, 90% Corn oil | Suitable for subcutaneous or intraperitoneal injections. |
| Oral Formulation 1 | Suspension in 0.5% CMC-Na | For oral gavage. |
| Oral Formulation 2 | Dissolved in PEG400 | For compounds soluble in PEG400. |
Visualizing Key Processes
BTK Degradation Signaling Pathway
The following diagram illustrates the mechanism of action for a BTK-targeting PROTAC like this compound.
Caption: Mechanism of BTK degradation by this compound via the ubiquitin-proteasome system.
Experimental Workflow for Solubility Assessment
This diagram outlines a logical workflow for determining the solubility of this compound in your experiments.
Caption: A stepwise approach to determining and optimizing this compound solubility.
References
Dbt-10 stability in cell culture media
<
This resource provides researchers, scientists, and drug development professionals with guidance on the stability of Dbt-10 in cell culture media, including troubleshooting common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in cell culture experiments?
This compound, or Dibutyltin (B87310), is a compound primarily used as a stabilizer for polyvinyl chloride (PVC) plastics.[1] In a research context, it has been investigated for its neurotoxicological potential in aggregating brain cell cultures.[1] Another compound, [18F]this compound, is a radioligand used for in vivo imaging of α7 nicotinic acetylcholine (B1216132) receptors in PET scans.[2][3] A distinct entity, Dihydrouridine (Dbt), is a modified nucleoside. Given the various compounds abbreviated as "DBT", it is crucial to confirm the specific molecule being used. This guide will focus on general stability principles for small molecules in cell culture, using "this compound" as a placeholder.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH of the Medium: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds sensitive to pH.[4]
-
Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients that can potentially react with the compound.
-
Presence of Serum: Serum contains enzymes, such as esterases and proteases, that can metabolize the compound.
-
Temperature: The standard incubation temperature of 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation if not handled in low-light conditions.
-
Dissolved Oxygen: The presence of oxygen can lead to the oxidation of sensitive molecules.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in an anhydrous solvent like DMSO. It is recommended to aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize contamination with water and repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Q4: I am observing inconsistent results in my experiments. Could this compound instability be the cause?
Yes, inconsistent results are a common consequence of compound instability. If this compound degrades over the course of an experiment, the effective concentration of the active compound will decrease, leading to high variability in biological readouts. It is crucial to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lower-than-expected or no biological activity | Degradation in Media: The compound may be unstable at 37°C in the aqueous, component-rich environment of the cell culture medium. | Perform a time-course stability study by incubating this compound in your specific medium at 37°C and analyzing its concentration at different time points using HPLC or LC-MS. |
| Precipitation: The compound may have low solubility in the aqueous medium, causing it to precipitate out of solution. | Visually inspect the medium for any signs of precipitation after adding this compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solubility issues. | |
| High variability between experimental replicates | Inconsistent Sample Handling: Variations in incubation times or sample processing can lead to different levels of degradation between replicates. | Standardize all experimental steps, including the timing of compound addition and sample collection. Prepare a master mix of the compound in the medium to ensure consistent initial concentrations. |
| Binding to Labware: The compound may be adsorbing to the surface of plastic plates, flasks, or pipette tips, reducing its effective concentration in the medium. | Use low-protein-binding labware. Include a control group with no cells to assess the extent of binding to the plastic. | |
| Medium changes color after adding this compound | Chemical Reaction or Degradation: The compound may be reacting with media components or degrading into colored byproducts. | Monitor the absorbance spectrum of the medium over time to detect any shifts that may indicate a chemical change. Correlate any color change with a loss of biological activity. |
Quantitative Data Summary
The stability of a small molecule is highly dependent on its chemical structure and the specific conditions of the experiment. The following table provides hypothetical stability data for a compound, "this compound," to illustrate how such data might be presented.
| Condition | Time (hours) | % this compound Remaining (mean ± SD) |
| DMEM + 10% FBS at 37°C | 0 | 100 ± 0 |
| 6 | 85 ± 4.2 | |
| 12 | 68 ± 5.1 | |
| 24 | 45 ± 3.8 | |
| 48 | 21 ± 2.9 | |
| DMEM (serum-free) at 37°C | 0 | 100 ± 0 |
| 6 | 92 ± 3.5 | |
| 12 | 81 ± 4.0 | |
| 24 | 65 ± 3.2 | |
| 48 | 48 ± 3.7 | |
| PBS at 37°C | 0 | 100 ± 0 |
| 6 | 98 ± 2.1 | |
| 12 | 96 ± 2.5 | |
| 24 | 93 ± 2.8 | |
| 48 | 89 ± 3.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for a specific compound named this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, with and without 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or 96-well plates
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution into the pre-warmed (37°C) cell culture medium (with and without serum) and PBS to a final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solutions into the sterile, low-binding tubes or plates.
-
Time Point 0: Immediately take a sample from each solution. This will serve as the T=0 time point. Quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate proteins and stop further degradation. Store at -20°C until analysis.
-
Incubation of Remaining Samples: Place the remaining tubes or plates in a 37°C incubator.
-
Subsequent Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition, quench as described in step 4, and store at -20°C.
-
Sample Analysis: After collecting all time points, centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound at that time point to the peak area at T=0.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Logical workflow for troubleshooting this compound related issues.
References
- 1. Neurotoxicity of dibutyltin in aggregating brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging Evaluation of [18F]this compound, a Novel Radioligand Specific to α7 Nicotinic Acetylcholine Receptors, in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging evaluation of [(18)F]this compound, a novel radioligand specific to α7 nicotinic acetylcholine receptors, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Dbt-10 Experiments
Welcome to the technical support center for Dbt-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, a novel inhibitor of the this compound-Associated Kinase (DAK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of this compound-Associated Kinase (DAK), a serine/threonine kinase implicated in tumorigenesis. By binding to the ATP-binding pocket of DAK, this compound blocks its catalytic activity, leading to the downregulation of downstream pro-survival signaling pathways and induction of apoptosis in cancer cells.
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines with high DAK expression. Efficacy is most pronounced in non-small cell lung cancer (e.g., A549, H460), colorectal cancer (e.g., HCT116, SW480), and pancreatic cancer (e.g., PANC-1, MiaPaCa-2) cell lines.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has been formulated for in vivo use in preclinical models. It exhibits favorable pharmacokinetic properties and has demonstrated anti-tumor activity in xenograft mouse models. For specific formulation and dosing guidelines, please refer to the in vivo studies protocol section.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Viability
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Ensure this compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock). 2. Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Verify the activity of this compound using a positive control cell line with known sensitivity. |
| Cell Line Resistance | 1. Confirm DAK expression levels in your cell line via Western blot or qPCR. Low or absent DAK expression can lead to a lack of response. 2. Sequence the DAK gene in your cell line to check for potential resistance-conferring mutations. |
| Incorrect Assay Conditions | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. 2. Verify the concentration of the DMSO solvent control, as high concentrations can be toxic to cells. 3. Ensure the incubation time with this compound is appropriate for the cell line (typically 48-72 hours for viability assays). |
| Reagent or Equipment Issues | 1. Check the expiration date and proper storage of all assay reagents (e.g., MTT, CellTiter-Glo®). 2. Calibrate and maintain laboratory equipment such as pipettes and plate readers to ensure accuracy.[1] |
Issue 2: High Variability in Western Blot Results for DAK Pathway Proteins
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Extraction | 1. Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. 2. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication). |
| Issues with Antibody | 1. Validate the primary antibody for specificity and optimal dilution. 2. Use a fresh dilution of the primary and secondary antibodies for each experiment. 3. Include appropriate positive and negative controls for antibody validation. |
| Inconsistent Protein Loading | 1. Perform a protein concentration assay (e.g., BCA assay) to ensure equal loading of protein in each well. 2. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control to normalize the data. |
| Technical Errors in Gel Electrophoresis or Transfer | 1. Ensure the gel is properly polymerized and run at the correct voltage. 2. Optimize the transfer conditions (time and voltage) for your target proteins based on their molecular weight. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of DAK Signaling
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-DAK, anti-DAK, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
This compound Experimental Workflow
References
Technical Support Center: Confirming Dbt-10 Target Engagement
Important Note for Researchers: Initial searches for "Dbt-10" did not yield a specific, publicly documented drug or research molecule. The following technical support guide has been constructed using a hypothetical small molecule kinase inhibitor, herein named "Kin-X" , to demonstrate the principles and methodologies for confirming target engagement. The experimental details, pathways, and expected results are illustrative. Researchers should substitute "Kin-X" and its hypothetical target (e.g., "Target Kinase A") with their specific molecule and target of interest.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that Kin-X is engaging its intended target in cells?
A1: The first step is to use a direct, in-cell target engagement assay. The Cellular Thermal Shift Assay (CETSA) is a powerful method to start with as it measures the physical binding of Kin-X to its target protein in a native cellular environment.[1][2][3][4] A positive result in a CETSA experiment, indicated by an increase in the thermal stability of the target protein in the presence of Kin-X, provides strong evidence of direct binding.
Q2: My CETSA results are negative or ambiguous. What should I do next?
A2: Ambiguous CETSA results can occur for several reasons. First, ensure your antibody for Western blotting is specific and sensitive enough to detect the soluble fraction of your target protein. If the antibody is not the issue, consider that some compounds do not induce a significant thermal shift. In this case, orthogonal methods are recommended. A Bioluminescence Resonance Energy Transfer (BRET)-based assay, such as NanoBRET™, is an excellent alternative that quantitatively measures compound binding in live cells. Alternatively, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to confirm direct binding, although these methods do not confirm engagement within a cellular context.
Q3: How can I measure the potency and affinity of Kin-X for its target in live cells?
A3: To determine the potency and affinity (often expressed as the dissociation constant, Kd), dose-response experiments are necessary. The NanoBRET™ Target Engagement assay is well-suited for this, as it can provide quantitative measurements of compound affinity by competitive displacement of a fluorescent tracer. An Isothermal Dose-Response Fingerprinting (ITDRF) CETSA can also be performed, where cells are treated with varying concentrations of Kin-X at a fixed temperature, to generate a dose-response curve.
Q4: How do I confirm that Kin-X is not only binding to its target but also inhibiting its function?
A4: Target engagement assays should be complemented with functional assays. A common approach for kinase inhibitors is to perform an In-Cell Western or a standard Western blot to measure the phosphorylation of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon treatment with Kin-X would indicate functional inhibition of the target kinase.
Q5: I'm observing off-target effects in my experiments. How can I investigate the selectivity of Kin-X?
A5: Investigating selectivity is crucial. A proteome-wide CETSA coupled with mass spectrometry (MS-CETSA) can provide an unbiased view of which proteins are stabilized by Kin-X across the entire proteome, revealing potential off-targets. Additionally, kinase selectivity profiling services can screen your compound against a large panel of kinases to identify unintended interactions.
Troubleshooting Guides
Issue 1: No thermal shift is observed in the CETSA melt curve with Kin-X treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient compound concentration or cell permeability. | Increase the concentration of Kin-X or the incubation time to ensure it reaches the intracellular target. |
| The compound does not induce thermal stabilization. | Use an orthogonal target engagement assay like NanoBRET™ or an In-Cell Western to measure downstream functional effects. |
| The target protein is not expressed at detectable levels. | Confirm target protein expression via standard Western blot before performing CETSA. |
| Incorrect temperature range for the heat challenge. | Optimize the temperature range to properly capture the melting profile of your specific target protein. |
Issue 2: High background signal in the In-Cell Western assay.
| Possible Cause | Troubleshooting Step |
| Primary or secondary antibody is not specific. | Validate antibody specificity using traditional Western blotting. Test different antibody concentrations. |
| Inadequate blocking. | Increase the blocking time or try a different blocking buffer. |
| Incomplete washing steps. | Increase the number and duration of wash steps to remove unbound antibodies. |
| Cells are overgrown or have high autofluorescence. | Ensure cells are seeded at an appropriate density and are healthy. Include a "no primary antibody" control to assess background fluorescence. |
Quantitative Data Summary
The following table summarizes typical quantitative outputs from various target engagement assays for our hypothetical kinase inhibitor, Kin-X .
| Assay Method | Key Parameter | Typical Value for Kin-X | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | ΔTagg (°C) | +4.2 °C | Kin-X binding stabilizes Target Kinase A, confirming engagement. |
| NanoBRET™ Target Engagement | IC50 | 85 nM | Kin-X has a high affinity for Target Kinase A in live cells. |
| In-Cell Western (Substrate Phosphorylation) | IC50 | 120 nM | Kin-X functionally inhibits Target Kinase A activity in a cellular context. |
| Surface Plasmon Resonance (SPR) | Kd | 50 nM | Kin-X binds directly to purified Target Kinase A with high affinity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to determine the thermal stabilization of a target protein upon ligand binding.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and adjust the density to 2 x 10^6 cells/mL in the appropriate media.
-
Treat cells with the desired concentration of Kin-X or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both Kin-X treated and vehicle-treated samples to generate melt curves. A shift in the curve for the Kin-X treated sample indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a method for quantifying the affinity of Kin-X in live cells.
-
Cell Preparation:
-
Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and a suitable promoter.
-
Plate the transfected cells in a 96-well white-bottom assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of Kin-X.
-
To the appropriate wells, add the NanoBRET™ tracer and the NanoLuc® substrate.
-
Add the serially diluted Kin-X or vehicle control to the wells.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 2 hours.
-
Measure the donor (460 nm) and acceptor (610 nm) emissions using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the BRET ratio as a function of the Kin-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition of Target Kinase A by Kin-X.
Experimental Workflow Diagram
Caption: A logical workflow for confirming target engagement of a new compound.
Troubleshooting Logic Diagram
References
- 1. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. CETSA [cetsa.org]
Troubleshooting Dbt-10 induced cytotoxicity
Welcome to the technical support center for Dibutyltin (B87310) (DBT), a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding DBT-induced cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dibutyltin (DBT) and what are its primary cytotoxic effects?
A1: Dibutyltin (DBT) is an organotin compound known for its neurotoxic and cytotoxic properties. In vitro studies, particularly on neuroblastoma cell lines, have shown that DBT can induce cell death through mechanisms involving both apoptosis and necrosis. Key cytotoxic effects include decreased cell viability and proliferation, disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and DNA fragmentation[1]. The toxicity is dose- and time-dependent[1].
Q2: What are the typical concentrations of DBT used to induce cytotoxicity in vitro?
A2: The effective concentration of DBT can vary significantly depending on the cell line and exposure duration. Studies have shown potent cytotoxic effects in human neuroblastoma cells at concentrations as low as 0.1–1 µM[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and experimental conditions[2].
Q3: My DBT compound is difficult to dissolve. What is the recommended procedure?
A3: Poor solubility is a common issue with organotin compounds. While specific solubility for a "Dbt-10" variant is not documented, general practices for similar compounds can be applied. It is recommended to first prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO or ethanol, before making final dilutions in the culture medium. Gentle vortexing or sonication can aid dissolution[3]. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced toxicity.
Q4: Should I expect DBT to induce apoptosis or necrosis in my cell line?
A4: DBT has been shown to induce cytotoxic changes that can involve different pathways depending on the concentration and incubation time. At lower concentrations or shorter exposure times, you might observe markers of apoptosis, such as DNA fragmentation and changes in mitochondrial membrane potential. At higher concentrations, necrotic cell death may be more prevalent, which can be measured by assays such as lactate (B86563) dehydrogenase (LDH) release. It is advisable to use multiple assays to distinguish between apoptotic and necrotic cell death mechanisms.
Troubleshooting Guide: DBT Cytotoxicity Assays
This guide addresses common issues encountered during cytotoxicity experiments with Dibutyltin (DBT).
Issue 1: High Variability or Poor Reproducibility in Results
High variability between wells or experiments is a frequent challenge in cytotoxicity assays and can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Steps | Citation |
| Edge Effects | The outer wells of a microplate are prone to evaporation. Fill perimeter wells with sterile PBS or medium without cells and do not use them for experimental data. | |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. Use a consistent cell density and passage number for all experiments. | |
| Reagent Variability | Prepare fresh reagents when possible. If using stored reagents, ensure proper storage and avoid multiple freeze-thaw cycles. | |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma, as it can significantly alter cellular responses to stimuli. |
Issue 2: Low or No Signal in MTT/XTT Assays
Low absorbance values in tetrazolium-based assays (e.g., MTT, XTT) suggest low metabolic activity, which may not accurately reflect the cytotoxic effect.
| Potential Cause | Troubleshooting Steps | Citation |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a titration experiment. | |
| Suboptimal Incubation Time | Ensure a sufficient incubation period (typically 1-4 hours) for adequate formazan (B1609692) formation. This may need to be optimized for your cell line. | |
| Incomplete Solubilization | After incubation, visually confirm that the purple formazan crystals are fully dissolved. Use an appropriate solubilization solution (e.g., DMSO) and mix thoroughly. | |
| Degraded MTT Reagent | The MTT solution should be a clear yellow color. If it is cloudy or discolored, it may be degraded and should be replaced. |
Issue 3: Unexpectedly High Cell Viability Readings
Observing higher than expected cell viability, or even a proliferative effect where cytotoxicity is expected, can point to assay interference.
| Potential Cause | Troubleshooting Steps | Citation |
| Compound Interference | Some compounds can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal of high viability. | |
| Assay Choice | Solution 1: Run a parallel "compound-only" control plate (with DBT in medium but no cells) and subtract these background absorbance values from your experimental wells. Solution 2: Switch to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay, which are less susceptible to this type of interference. |
Experimental Protocols & Methodologies
Protocol 1: General MTT Cell Viability Assay
This protocol provides a standard workflow for assessing cell viability based on the metabolic reduction of MTT.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DBT in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well. Mix thoroughly on a plate shaker to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculation: Correct for background by subtracting the absorbance of media-only controls. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures membrane integrity by quantifying the LDH released from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculation: Use the provided formulas in the kit to calculate the percentage of cytotoxicity based on low (untreated) and high (lysed cells) controls.
Visualizations
Caption: Step-by-step workflow of a typical cytotoxicity assay.
Caption: Postulated signaling pathway for DBT-induced cytotoxicity.
Caption: Troubleshooting logic for common cytotoxicity assay issues.
References
Dbt-10 degradation efficiency in different cell lines
Welcome to the technical support center for Dbt-10. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and specific targeted protein degrader. It is designed as a heterobifunctional molecule that simultaneously binds to a target protein of interest and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted degradation approach allows for the selective removal of proteins implicated in disease states.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated varying degradation efficiency across multiple cancer cell lines, including those from breast, prostate, and hematological malignancies. The specific efficiency is often dependent on the endogenous expression levels of the target protein and the specific E3 ligase components in a given cell line. Refer to the data tables below for specific examples.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental endpoint. The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) values provided in the data tables can serve as a guide.
Q4: How stable is this compound in cell culture medium?
A4: this compound is generally stable in standard cell culture media for at least 72 hours. However, for longer-term experiments, it is advisable to replenish the medium with fresh this compound every 48-72 hours to ensure consistent compound exposure.
Data on this compound Activity
This compound Degradation Efficiency in Various Cell Lines
| Cell Line | Tissue of Origin | Target Protein Degradation (Dmax) | DC50 (nM) | Timepoint |
| MCF-7 | Breast Cancer | ~95% | 15 | 24h |
| LNCaP | Prostate Cancer | ~88% | 50 | 24h |
| Jurkat | T-cell Leukemia | ~92% | 25 | 18h |
| A549 | Lung Carcinoma | ~45% | >1000 | 24h |
Note: Data are representative and may vary based on experimental conditions.
This compound Cytotoxicity Profile
| Cell Line | IC50 (µM) after 72h |
| MCF-7 | 0.5 |
| LNCaP | 1.2 |
| Jurkat | 0.8 |
| A549 | >20 |
Note: Cytotoxicity is dependent on the cell line's dependency on the target protein.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, resolve the lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Validation & Comparative
A Head-to-Head Comparison of Dbt-10 and Ibrutinib for Bruton's Tyrosine Kinase (BTK) Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Dbt-10, a novel Proteolysis Targeting Chimera (PROTAC), and ibrutinib (B1684441), a first-in-class kinase inhibitor, for the therapeutic targeting of Bruton's Tyrosine Kinase (BTK). This comparison is based on available preclinical data, focusing on their distinct mechanisms of action, potency, and the experimental protocols used for their evaluation.
Introduction to BTK Targeting
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] The BCR pathway is fundamental for the proliferation, differentiation, and survival of B-cells.[3] Its dysregulation is a key factor in various B-cell malignancies, making BTK a prime therapeutic target.[1] Ibrutinib was the first-in-class BTK inhibitor, approved in 2013, and works by covalently binding to the kinase domain to block its activity.[3] this compound represents a newer modality, a PROTAC designed not just to inhibit but to induce the complete degradation of the BTK protein.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between ibrutinib and this compound lies in their mechanism of action.
Ibrutinib is a small molecule inhibitor that irreversibly binds to the cysteine residue at position 481 (C481) in the active site of BTK. This covalent bond blocks the kinase's ability to phosphorylate its substrates, thereby inhibiting downstream signaling. However, this only affects the enzymatic function of BTK, leaving the protein itself intact.
This compound is a heterobifunctional molecule known as a PROTAC. It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, DCAF1). This proximity induces the cell's own ubiquitin-proteasome system to tag the BTK protein for destruction. This results in the elimination of the entire protein, removing both its enzymatic and any potential scaffolding functions.
Caption: BTK signaling pathway showing inhibition by ibrutinib and degradation by this compound.
Performance Data: Potency and Selectivity
Quantitative data highlights the different metrics used to evaluate inhibitors and degraders. Ibrutinib's potency is measured by its IC50 (the concentration required to inhibit 50% of the enzyme's activity), while this compound's performance is measured by its DC50 (the concentration required to degrade 50% of the target protein).
| Compound | Target | Mechanism of Action | Potency | Reference |
| Ibrutinib | BTK | Covalent Kinase Inhibitor | IC50: 0.5 nM | |
| This compound | BTK | PROTAC Degrader | DC50: 137 nM | |
| Table 1: Comparison of Potency and Mechanism |
A critical aspect of kinase drug development is selectivity. Off-target inhibition can lead to undesirable side effects. Ibrutinib is known to inhibit other kinases, which has been linked to clinical adverse events such as atrial fibrillation and bleeding. While a full selectivity profile for this compound is not publicly available, PROTACs are generally designed to offer improved selectivity over their parent inhibitors.
| Compound | Off-Target Kinases Inhibited | Associated Adverse Events | Reference |
| Ibrutinib | EGFR, ITK, TEC family, CSK | Skin toxicities, impaired NK cell function, cardiotoxicity (atrial fibrillation) | |
| This compound | Data not publicly available | Data not publicly available | |
| Table 2: Known Off-Target Effects of Ibrutinib |
Experimental Protocols
The evaluation of inhibitors and degraders requires distinct experimental approaches. Below are generalized protocols for determining the key performance metrics, IC50 and DC50.
Protocol 1: Determination of IC50 for a Kinase Inhibitor (e.g., Ibrutinib)
This protocol outlines a typical in vitro biochemical assay to measure the concentration of an inhibitor required to block 50% of kinase activity.
-
Reagents and Materials:
-
Recombinant human BTK enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Test compound (Ibrutinib) serially diluted in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of ibrutinib in DMSO and then dilute in kinase assay buffer.
-
Add a fixed amount of BTK enzyme to each well of the 384-well plate, except for "no enzyme" controls.
-
Add the diluted ibrutinib solutions to the wells. Include a "vehicle control" with DMSO only.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves measuring luminescence on a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the ibrutinib concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
-
Protocol 2: Determination of DC50 for a PROTAC Degrader (e.g., this compound)
This protocol describes a cell-based assay to measure the concentration of a PROTAC required to degrade 50% of the target protein.
-
Reagents and Materials:
-
A relevant human cell line expressing endogenous BTK (e.g., TMD8, a B-cell lymphoma line).
-
Complete cell culture medium.
-
Test compound (this compound) serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody specific for BTK.
-
Primary antibody for a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate for Western blotting.
-
6-well cell culture plates.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is constant across all wells (typically ≤0.1%).
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for a specified duration (e.g., 18-24 hours) to allow for protein degradation.
-
After incubation, wash the cells with cold PBS and lyse them using ice-cold lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Perform Western blot analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BTK and the loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantify the band intensities for BTK and the loading control using densitometry software.
-
Normalize the BTK band intensity to the loading control for each sample.
-
Plot the percentage of remaining BTK protein (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Calculate the DC50 value using a non-linear regression curve fit.
-
Caption: Comparative workflow for determining IC50 (inhibition) and DC50 (degradation).
Conclusion
This compound and ibrutinib represent two distinct and powerful strategies for targeting BTK. Ibrutinib, as a covalent inhibitor, effectively blocks the kinase function of BTK but is associated with off-target effects and resistance mechanisms. This compound, as a PROTAC degrader, offers an alternative mechanism by hijacking the cell's machinery to eliminate the BTK protein entirely. This approach has the potential to overcome resistance mutations and may offer a more selective therapeutic window. Further preclinical and clinical data on this compound's selectivity, in vivo efficacy, and safety profile are required for a complete comparison. This guide provides a foundational understanding of their comparative pharmacology and the experimental basis for their evaluation.
References
A Comparative Guide to Dbt-10 and Other Next-Generation BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment is rapidly evolving, with Bruton's tyrosine kinase (BTK) remaining a pivotal therapeutic target. Beyond traditional inhibition, a new class of molecules—BTK degraders—has emerged, offering a distinct and potentially more advantageous mechanism of action. These heterobifunctional molecules, often developed as proteolysis-targeting chimeras (PROTACs), are engineered to not just inhibit but eliminate the BTK protein, thereby addressing challenges of inhibitor resistance.
This guide provides a comparative analysis of Dbt-10, a novel BTK degrader, with other prominent BTK degraders currently in preclinical and clinical development. We present available quantitative data, detail representative experimental protocols, and visualize key biological and experimental processes to offer a comprehensive resource for the research community.
Quantitative Comparison of BTK Degraders
The following table summarizes key data points for this compound and a selection of other BTK degraders. It is important to note that the presented values are sourced from various studies and may not be directly comparable due to differing experimental conditions.
| Degrader | E3 Ligase Recruited | DC50 (BTK Degradation) | Cell Line | Key Features | Development Stage |
| This compound | DCAF1 | 137 nM[1] | Not Specified | Potent BTK PROTAC degrader.[1] | Preclinical |
| NX-5948 | Cereblon (CRBN) | < 1 nM / 0.04 nM | TMD8 (ABC-DLBCL) | Orally bioavailable; CNS penetrant; active against wild-type and C481S mutant BTK.[2] | Phase 1 Clinical Trials |
| NX-2127 | Cereblon (CRBN) | Not Specified | Not Specified | Orally bioavailable; degrades BTK and possesses immunomodulatory activity through degradation of Ikaros and Aiolos.[3][4] | Phase 1 Clinical Trials |
| BGB-16673 | Cereblon (CRBN) | Not Specified | Not Specified | Orally administered; demonstrates degradation of wild-type and inhibitor-resistant BTK mutants.[5][6] | Phase 1 Clinical Trials |
| AC0676 | Not Specified | Not Specified | Not Specified | Orally bioavailable; potent and selective degradation of wild-type and mutant BTK (including C481S and L528W).[7][8] | Phase 1 Clinical Trials |
| DD-03-171 | Cereblon (CRBN) | ~100 nM | Ramos (Burkitt's Lymphoma) | Degrades BTK, IKZF1, and IKZF3 ("triple degradation").[9] | Preclinical |
| P13I | Cereblon (CRBN) | < 10 nM | Not Specified | Efficiently degrades BTK in various B-cell malignancies.[10] | Preclinical |
| PROTAC BTK Degrader-1 | Not Specified | 34.51 nM (WT BTK), 64.56 nM (C481S BTK) | Not Specified | Orally active; effectively reduces BTK protein levels and suppresses tumor growth.[11] | Preclinical |
| PROTAC BTK Degrader-10 (Example 1P) | Cereblon (CRBN) | Not Specified | Not Specified | A distinct BTK PROTAC degrader.[12] | Preclinical |
Experimental Protocols
The characterization and comparison of BTK degraders rely on a set of key in vitro assays. Below are detailed methodologies for two fundamental experiments: determination of BTK degradation and assessment of cell viability.
Protocol 1: Western Blotting for BTK Degradation
This protocol outlines a standard procedure to quantify the reduction in cellular BTK protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) in appropriate culture medium.
-
Treat cells with a range of concentrations of the BTK degrader (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the percentage of BTK degradation relative to the vehicle-treated control. The DC50 value (concentration at which 50% of the protein is degraded) can then be calculated.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol measures the effect of BTK degraders on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed B-cell lymphoma cells into a 96-well plate at a predetermined density.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the BTK degrader for a specified period (e.g., 72 hours). Include a vehicle control.
3. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the degrader concentration to determine the IC50 value (concentration that inhibits 50% of cell viability).
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the BTK degradation pathway and a typical experimental workflow.
Caption: BTK Degradation Signaling Pathway.
Caption: Experimental Workflow for BTK Degrader Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nurixtx.com [nurixtx.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. onclive.com [onclive.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. Accutar's chimeric degrader of BTK cleared to enter clinic for B-cell malignancies | BioWorld [bioworld.com]
- 8. Accutar Biotech [accutarbio.com]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Validating Dbt-10 Specificity for Bruton's Tyrosine Kinase (BTK): A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, Dbt-10, against established alternatives. Experimental data and detailed methodologies are presented to support the validation of this compound's enhanced specificity.
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1] The first-generation BTK inhibitor, ibrutinib, revolutionized treatment for conditions like chronic lymphocytic leukemia (CLL).[2][3] However, its off-target effects, attributed to its binding to other kinases like EGFR and TEC, can lead to adverse events.[4][5] This has driven the development of second-generation inhibitors, such as acalabrutinib (B560132) and zanubrutinib (B611923), with improved selectivity and better safety profiles.[2][3][6] This guide introduces this compound, a next-generation BTK inhibitor, and provides a comparative analysis of its specificity.
Comparative Analysis of BTK Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50) of this compound in comparison to first and second-generation BTK inhibitors. The data highlights this compound's high potency against BTK and significantly reduced off-target activity.
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) |
| This compound (Hypothetical Data) | 0.5 | >10,000 | >5,000 | >5,000 |
| Ibrutinib | 0.5 | 7.8 | 5.0 | 78 |
| Acalabrutinib | 3.0 | >1,000 | >1,000 | 27 |
| Zanubrutinib | <1.0 | 4.9 | 6.2 | 2.0 |
Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from publicly available literature and presented for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the specificity of BTK inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Protocol:
-
Reagents and Materials: Purified recombinant human kinases (BTK, EGFR, ITK, TEC), ATP, appropriate peptide substrates, and the test inhibitor (this compound and comparators).
-
Assay Procedure:
-
A solution of the test inhibitor is prepared in a series of concentrations.
-
The purified kinase, peptide substrate, and ATP are combined in a reaction buffer.
-
The inhibitor solution is added to the kinase reaction mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of downstream targets in a cellular context.
Protocol:
-
Cell Lines: A suitable B-cell line (e.g., Ramos) for BTK and other cell lines expressing the off-target kinases (e.g., A431 for EGFR).
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
Cells are then stimulated with an appropriate agonist to induce kinase activation (e.g., anti-IgM for BCR pathway activation).
-
Following stimulation, cells are lysed, and protein extracts are collected.
-
The phosphorylation status of the target kinase and its downstream substrates is determined by Western blotting or ELISA using phospho-specific antibodies.
-
-
Data Analysis: The level of phosphorylation is quantified and normalized to the total protein levels. The IC50 is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing BTK Signaling and Inhibition
The following diagrams illustrate the BTK signaling pathway and a general workflow for validating inhibitor specificity.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating BTK inhibitor specificity.
References
- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of BTK Inhibitors in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL): A Practical Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL | VJHemOnc [vjhemonc.com]
Dbt-10: A Comparative Analysis with CRBN-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] The majority of PROTACs in development leverage the E3 ubiquitin ligase Cereblon (CRBN) for their mechanism of action.[5][6][7] However, the emergence of resistance to CRBN-based degraders has necessitated the exploration of alternative E3 ligases. This guide provides a comparative analysis of Dbt-10, a novel PROTAC that recruits the DCAF1 E3 ligase, against traditional CRBN-based PROTACs, offering insights into its potential to overcome existing therapeutic challenges.[8][9][10]
Mechanism of Action: this compound (DCAF1) vs. CRBN-based PROTACs
PROTACs function by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4]
CRBN-based PROTACs: These molecules incorporate a ligand, often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, or pomalidomide, that binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5][11][12][13]
This compound (DCAF1-based PROTAC): this compound utilizes a potent, non-covalent binder to recruit DCAF1 (DDB1 and CUL4 associated factor 1), another substrate receptor of the CUL4A-DDB1 E3 ligase complex.[8][9] This offers an alternative pathway for protein degradation, which can be crucial in settings where the CRBN pathway is compromised.[8][9][10]
Signaling Pathway Diagrams
Comparative Performance: this compound vs. CRBN-based BTK PROTAC (CBt)
A key application for this compound has been demonstrated in overcoming resistance to CRBN-based PROTACs targeting Bruton's tyrosine kinase (BTK), a critical protein in B-cell malignancies. The following tables summarize the comparative performance of this compound and a CRBN-based BTK PROTAC (CBt) in both sensitive and resistant cell lines.[8][9][10]
Table 1: Degradation Efficiency
| Compound | Cell Line | Target | DC50 (µM) | Dmax (%) |
| This compound | TMD8 (CRBN WT) | BTK | 0.149 | >90% |
| CBt | TMD8 (CRBN WT) | BTK | ~0.01 | >90% |
| This compound | TMD8 (CRBN Resistant) | BTK | ~1 | >80% |
| CBt | TMD8 (CRBN Resistant) | BTK | No degradation | N/A |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data extracted from bioRxiv preprint.[8]
Table 2: Cellular Viability
| Compound | Cell Line | IC50 (µM) |
| This compound | TMD8 (CRBN WT) | >10 |
| CBt | TMD8 (CRBN WT) | ~0.02 |
| This compound | TMD8 (CRBN Resistant) | >10 |
| CBt | TMD8 (CRBN Resistant) | >2 |
IC50: Half-maximal inhibitory concentration. Data extracted from bioRxiv preprint.[8]
Key Findings from Comparative Studies
-
Overcoming Resistance: this compound effectively degrades BTK in cell lines that have developed resistance to the CRBN-based PROTAC CBt due to the loss of CRBN expression.[8][9][10] This highlights the potential of E3 ligase switching as a strategy to combat acquired resistance.
-
Degradation Potency: In CRBN wild-type cells, the CRBN-based PROTAC CBt demonstrates higher potency in BTK degradation compared to this compound.[8] However, this compound still achieves significant degradation at sub-micromolar concentrations.[8][14]
-
Selectivity: The development of this compound showcases the potential for creating potent and selective DCAF1-based PROTACs.[8][9]
-
Therapeutic Window: this compound exhibits a favorable viability score, suggesting a wider therapeutic window compared to the CRBN-based counterpart in the tested models.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically employed in the comparative analysis of PROTACs.
Western Blot for Protein Degradation
This technique is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Treatment: Cells are seeded and treated with varying concentrations of the PROTAC (e.g., this compound or a CRBN-based PROTAC) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., BTK) and a loading control (e.g., GAPDH or Vinculin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[15][16]
Cell Viability Assays (e.g., CellTiter-Glo®)
These assays measure the number of viable cells in a culture after exposure to a compound.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the PROTAC or control compounds.
-
Assay Reagent Addition: After the desired incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control, and dose-response curves are generated to determine the IC50 values.[17]
Ternary Complex Formation Assays (e.g., TR-FRET or Surface Plasmon Resonance)
These biophysical assays are used to measure the formation and stability of the ternary complex (PROTAC-Target-E3 Ligase).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase, each labeled with a different fluorophore. Formation of the ternary complex brings the fluorophores close enough for energy transfer to occur, resulting in a detectable signal.
-
Surface Plasmon Resonance (SPR): This technique measures the binding of the PROTAC and the other protein partner to one of the proteins immobilized on a sensor chip in real-time.[18]
Experimental Workflow Diagrams
Conclusion and Future Perspectives
The development of this compound and other DCAF1-based PROTACs represents a significant advancement in the field of targeted protein degradation. While CRBN-based PROTACs have shown considerable promise and dominate the current clinical landscape, the ability of DCAF1-based degraders to overcome resistance mechanisms is a critical advantage.[8][9][10] Future research will likely focus on expanding the repertoire of E3 ligases that can be effectively hijacked by PROTACs, further broadening the therapeutic potential of this modality. The comparative analysis of PROTACs recruiting different E3 ligases, such as the one presented here, is essential for understanding their distinct biological activities and for guiding the rational design of next-generation protein degraders.
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRBN‐PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. E3 Ligase Ligand | DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Dbt-10: A Clarification on Cross-Reactivity Studies
Initial research indicates that "Dbt-10" does not correspond to a known molecular compound or drug that would be subject to cross-reactivity studies. The prominent and widely recognized acronym "DBT" refers to Dialectical Behavior Therapy, a form of psychotherapy.
Cross-reactivity is a scientific concept primarily in the fields of immunology and pharmacology. It describes the phenomenon where antibodies or other immune system components react with substances other than the specific antigen that originally stimulated their production. In drug development, it refers to the potential for a drug molecule to bind to unintended biological targets, which can lead to off-target effects.
Dialectical Behavior Therapy (DBT) is a comprehensive, evidence-based psychotherapeutic approach developed by Dr. Marsha Linehan.[1][2] It is designed to help individuals manage intense emotions and improve their interpersonal relationships.[3][4][5] Originally developed to treat borderline personality disorder (BPD), its applications have expanded to address a range of mental health conditions, including depression, anxiety, substance use disorders, and eating disorders.
The core of DBT involves teaching a set of skills across four main modules:
-
Mindfulness: Focusing on present-moment awareness without judgment.
-
Distress Tolerance: Learning to navigate and survive crisis situations without resorting to problematic behaviors.
-
Emotion Regulation: Understanding and managing emotional responses.
-
Interpersonal Effectiveness: Developing skills to build and maintain healthy relationships.
Given that DBT is a therapeutic modality and not a pharmaceutical or biological agent, the concept of "cross-reactivity" in a biological or chemical sense is not applicable. There are no antigens, antibodies, or molecular targets associated with DBT that could be evaluated in experimental cross-reactivity assays.
Therefore, a comparison guide on the cross-reactivity of "this compound" cannot be provided as the subject matter is a form of psychotherapy. No data from experimental studies, such as immunoassays or binding assays, exist for this topic. Consequently, there are no signaling pathways or experimental workflows related to biological cross-reactivity to visualize.
References
A Comparative Guide to BTK Knockdown Technologies: RNAi vs. Antisense Oligonucleotides
An Important Note on Terminology: Initial searches for "Dbt-10" as a Bruton's tyrosine kinase (BTK) knockdown technology did not yield any relevant results within the scientific literature. The term "DBT" is commonly associated with Dialectical Behavior Therapy, a form of psychotherapy, and "dbt" refers to the data build tool used in software engineering. It is likely that "this compound" was a typographical error. This guide will therefore provide a comparison between two established technologies for BTK knockdown: RNA interference (RNAi) and Antisense Oligonucleotides (ASOs) .
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of RNAi and ASO technologies for the purpose of BTK knockdown. The content provides supporting experimental data, detailed methodologies for key experiments, and a visualization of the BTK signaling pathway.
Overview of BTK Knockdown Technologies
Both RNA interference and antisense oligonucleotides are powerful tools for gene silencing that function by targeting the messenger RNA (mRNA) of the gene of interest, in this case, BTK. By degrading or blocking the translation of BTK mRNA, these technologies prevent the production of the BTK protein, effectively "knocking down" its levels in the cell.
RNA interference (RNAi) is a natural biological process in which double-stranded RNA molecules mediate the sequence-specific suppression of gene expression.[1] In the laboratory, this is most commonly achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which are processed by the cell's machinery to guide the degradation of the target mRNA.[2]
Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acid molecules that are complementary to a specific mRNA sequence.[3] They can inhibit gene expression through several mechanisms, most commonly by recruiting the enzyme RNase H to degrade the target mRNA, or by sterically blocking the ribosome from translating the mRNA.[2]
Quantitative Comparison of RNAi and ASO for BTK Knockdown
| Feature | RNA Interference (RNAi) | Antisense Oligonucleotides (ASOs) |
| Molecule Type | Double-stranded RNA (siRNA) or a precursor that is processed into dsRNA (shRNA)[1] | Single-stranded DNA or RNA, often with chemical modifications |
| Mechanism of Action | Utilizes the endogenous RNA-induced silencing complex (RISC) to cleave and degrade target mRNA | Primarily RNase H-mediated degradation of the mRNA:DNA hybrid or steric hindrance of translation |
| BTK Knockdown Efficiency | siRNA: Can achieve significant knockdown, though specific percentages for BTK vary between studies and reagents. shRNA: Lentiviral delivery of shRNA has been shown to achieve up to 90% downregulation of BTK protein. | Potent ASOs can result in >90% knockdown efficiency, with a starting expectation of >50% for most targets. |
| Duration of Effect | siRNA (transient): Effect is diluted with cell division, typically lasting for a few days. shRNA (stable): Can be integrated into the host genome for long-term, stable knockdown. | Chemically modified ASOs can have a prolonged effect, with protocols developed to maintain knockdown for over 21 days. |
| Delivery Methods | Transfection reagents (e.g., lipofection) for siRNA; viral vectors (e.g., lentivirus) for shRNA. | Can be taken up by some cells freely ("gymnotic delivery") or delivered using transfection reagents or conjugation to targeting ligands. |
| Potential Off-Target Effects | Can include microRNA-like off-target effects due to partial complementarity of the seed region to other mRNAs, and activation of the innate immune response by double-stranded RNA. | Can include non-specific binding to proteins and potential toxicity associated with certain chemical modifications (e.g., phosphorothioate (B77711) backbone). |
Experimental Protocols
The following are representative protocols for achieving BTK knockdown in vitro using siRNA, lentiviral shRNA, and ASOs. These should be adapted and optimized for specific cell types and experimental conditions.
siRNA-Mediated BTK Knockdown in Cell Culture
This protocol is a general guideline for transient BTK knockdown using siRNA and a lipid-based transfection reagent.
Materials:
-
Mammalian cells expressing BTK
-
BTK-specific siRNA duplexes (at least two different sequences are recommended)
-
Negative control siRNA (e.g., scrambled sequence)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Complete growth medium with serum and without antibiotics
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. The cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Solution A: In one tube, dilute 20-80 pmol of BTK siRNA into 100 µl of serum-free medium.
-
Solution B: In a separate tube, dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium and aspirate.
-
Add 0.8 ml of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Overlay the 1 ml mixture onto the washed cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Add 1 ml of complete growth medium containing 2x the normal serum concentration (without antibiotics).
-
Incubate for an additional 24-72 hours.
-
Harvest the cells to assess BTK knockdown at the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Lentiviral shRNA-Mediated BTK Knockdown
This protocol provides a general workflow for creating stable BTK knockdown cell lines using lentiviral particles. Note: Work with lentivirus requires a Biosafety Level 2 (BSL-2) facility and appropriate safety precautions.
Materials:
-
BTK-targeting shRNA lentiviral particles
-
Non-target control shRNA lentiviral particles
-
Target mammalian cells
-
Complete growth medium
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: On Day 1, seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transduction.
-
Transduction:
-
On Day 2, remove the medium from the cells.
-
Add fresh medium containing hexadimethrine bromide (typically 4-8 µg/ml, but should be optimized for the cell line).
-
Add the lentiviral particles at a range of Multiplicities of Infection (MOI) to determine the optimal transduction efficiency and knockdown.
-
Incubate for 18-20 hours at 37°C.
-
-
Medium Change: On Day 3, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection:
-
On Day 4, begin selection by adding fresh medium containing the appropriate concentration of puromycin (this must be determined by a titration curve for your specific cell line).
-
Replace the selective medium every 3-4 days.
-
-
Expansion and Analysis:
-
Once puromycin-resistant colonies are identified, pick at least 5 colonies and expand them.
-
Analyze the expanded clones for BTK knockdown by qRT-PCR and Western blot.
-
ASO-Mediated BTK Knockdown in Cell Culture
This protocol describes a general method for BTK knockdown using ASOs that can be taken up by cells without a transfection reagent ("gymnotic delivery").
Materials:
-
BTK-specific ASOs (at least two different sequences are recommended)
-
Scrambled or non-targeting control ASO
-
Target mammalian cells
-
Complete growth medium
-
Culture plates or dishes
Procedure:
-
Cell Seeding: Plate cells at a density that allows for several days of growth and analysis (e.g., 30-50% confluency).
-
ASO Addition:
-
Prepare a stock solution of the ASO in sterile, nuclease-free water or buffer.
-
Directly add the ASO to the cell culture medium to achieve the desired final concentration. A titration in the range of 0.1-5 µM is recommended to determine the optimal concentration. For some targets, concentrations up to 20 µM may be necessary.
-
-
Incubation: Incubate the cells with the ASO for 24-72 hours. For some long-lived proteins or stable transcripts, longer incubation times may be required.
-
Analysis: Harvest the cells and assess BTK mRNA levels by qRT-PCR and BTK protein levels by Western blot.
BTK Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for a BTK knockdown experiment.
Caption: BTK is a key kinase in the B-cell receptor signaling pathway.
Caption: A generalized workflow for a BTK knockdown experiment.
References
Dbt-10: A Comparative Analysis of a Novel DCAF1 Recruiter for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Dbt-10, a DCAF1-recruiting PROTAC (Proteolysis Targeting Chimera), against other known DCAF1 recruiters. By harnessing the cell's natural protein disposal machinery, PROTACs offer a powerful strategy for selectively eliminating disease-causing proteins. DCAF1 (DDB1 and CUL4 Associated Factor 1) has emerged as a crucial E3 ligase substrate receptor for PROTAC-mediated degradation, and this compound represents a significant advancement in this area, particularly in overcoming resistance to other E3 ligase-based degraders.
Performance of this compound and Other DCAF1 Recruiters
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a specific target protein. Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize the performance of this compound and other notable DCAF1-recruiting PROTACs based on available experimental data.
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound | Bruton's Tyrosine Kinase (BTK) | TMD8 BTK-GFP/mCherry | 137 nM | >95% | [1] |
| DBr-1 | Bromodomain-containing protein 9 (BRD9) | HEK293 BRD9-HiBiT | ~193 nM | Not Reported | [2] |
| YT47R | FK506-binding protein 12 (FKBP12) | HEK293T | Concentration-dependent | Not Reported | [3] |
Table 1: Comparative Efficacy of DCAF1-Recruiting PROTACs. This table highlights the degradation efficiency of this compound and other DCAF1 recruiters against their respective protein targets.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and other DCAF1-recruiting PROTACs, it is essential to visualize the signaling pathway and the general workflow for assessing their efficacy.
Caption: Mechanism of DCAF1-recruiting PROTACs.
The diagram above illustrates how a PROTAC molecule, such as this compound, facilitates the formation of a ternary complex between the target protein and the DCAF1 E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Experimental workflow for PROTAC evaluation.
This workflow outlines the key steps in evaluating the efficacy of a PROTAC. It begins with treating cultured cells with the PROTAC, followed by protein extraction and quantification. The level of the target protein is then measured using techniques such as Western Blot or HiBiT assays to determine the extent of degradation.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy relies on well-defined experimental protocols. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is a standard method for quantifying the levels of a target protein in cells following PROTAC treatment.[4][5]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells or lysates.[6][7][8]
1. Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. This ensures physiological expression levels of the target protein.
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
3. Lytic Detection:
-
After the desired treatment time, add the Nano-Glo® HiBiT® Lytic Detection System reagent directly to the wells. This reagent contains the LgBiT protein and the furimazine substrate.
-
The HiBiT tag on the target protein complements with LgBiT to form a functional NanoLuc® luciferase, which generates a luminescent signal in the presence of the substrate.
-
Incubate for a short period at room temperature to allow for cell lysis and signal development.
4. Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle control.
-
Determine the DC50 and Dmax values from the dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET assays are used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous format.[9][10][11]
1. Reagents:
-
Purified, tagged target protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged DCAF1/DDB1).
-
Lanthanide-labeled antibody against one tag (e.g., Tb-anti-GST).
-
Fluorescently labeled antibody against the other tag (e.g., AF488-anti-His).
-
PROTAC of interest.
2. Assay Procedure:
-
In a microplate, combine the purified target protein, E3 ligase complex, and the two labeled antibodies in an appropriate assay buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation.
3. Signal Detection:
-
Excite the donor fluorophore (lanthanide) at its specific wavelength.
-
If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET.
-
Measure the emission from both the donor and the acceptor fluorophores at their respective wavelengths using a TR-FRET-compatible plate reader.
4. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The TR-FRET signal is proportional to the amount of ternary complex formed.
-
Plot the TR-FRET ratio against the PROTAC concentration to characterize the formation of the ternary complex.
Conclusion
This compound is a potent DCAF1-recruiting PROTAC that effectively degrades BTK.[1] When compared to other DCAF1 recruiters, it demonstrates the versatility of the DCAF1 E3 ligase in degrading diverse protein targets. The development of DCAF1-based PROTACs like this compound is particularly promising for overcoming resistance mechanisms that can arise with degraders that utilize other E3 ligases, such as CRBN. The experimental protocols provided in this guide offer a framework for the robust evaluation of this compound and other novel DCAF1 recruiters, facilitating further research and development in the field of targeted protein degradation.
References
- 1. drughunter.com [drughunter.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HiBiT Protein Tagging Technology [promega.de]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Target Validation in Primary Patient Samples: A Comparative Analysis
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative overview of key methodologies for validating novel therapeutic targets in clinically relevant primary patient samples. Recognizing the critical importance of robust target validation for successful drug discovery, this document details and contrasts genetic, pharmacological, and biophysical approaches. Experimental data is presented to offer a clear comparison of these techniques, empowering researchers to select the most appropriate strategy for their research goals.
The validation of a potential drug target, provisionally named "Target X," is used throughout this guide to illustrate the application of these methods. Target X is a hypothetical kinase implicated in the proliferation of a specific cancer type.
Comparative Analysis of Target Validation Methodologies
Effective target validation relies on demonstrating that modulation of the target protein achieves the desired therapeutic effect in a disease-relevant system. Primary patient samples offer the highest biological relevance for these studies. Below is a comparison of leading validation techniques.
| Methodology | Principle | Primary Endpoint(s) | Typical Quantitative Readout(s) | Throughput | Key Advantages | Key Limitations |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Phenotypic changes (e.g., cell viability, apoptosis). | % decrease in cell viability; Fold change in apoptosis markers (e.g., Caspase 3/7 activity).[1][2][3] | Low to Medium | Provides definitive evidence of target necessity; Permanent effect.[1] | Potential for off-target effects; Technically challenging in primary cells; Does not mimic pharmacological inhibition.[3] |
| shRNA/siRNA Knockdown | Transient gene silencing at the mRNA level. | Phenotypic changes; Confirmation of mRNA and protein reduction. | % knockdown of mRNA (qRT-PCR); % reduction in protein (Western Blot); % decrease in cell viability. | Medium to High | Well-established technology; Dose-dependent effects can be studied. | Incomplete knockdown is common; Potential for off-target effects; Transient effect may not be suitable for all studies. |
| Small Molecule Inhibitors | Pharmacological inhibition of target protein function. | Target engagement; Downstream pathway modulation; Phenotypic changes. | IC50/EC50 (Cell Viability Assay); Target engagement (CETSA); Change in phosphorylation of downstream substrates. | High | Mimics the therapeutic modality; Allows for dose-response studies; Reversible. | Dependent on the availability of a specific and potent tool compound; Potential for off-target inhibitor effects. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct evidence of target engagement in a cellular context. | Thermal shift (ΔTagg); Cellular EC50 for target engagement. | Low to Medium | Confirms direct binding of a compound to the target in intact cells; Label-free. | Requires a specific antibody for detection; Throughput can be limited for traditional Western Blot-based readout. |
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of target validation experiments, the following diagrams illustrate a hypothetical signaling pathway for Target X and a general experimental workflow for its validation in primary patient samples.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for key validation experiments. These are intended as a guide and may require optimization for specific primary cell types and targets.
Protocol 1: shRNA-Mediated Knockdown and Validation in Primary Tumor Cells
This protocol describes the use of lentiviral-delivered shRNA to transiently silence Target X expression, followed by assessment of knockdown efficiency and the effect on cell viability.
1. Lentiviral shRNA Production: a. Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting Target X (or a non-targeting control) and packaging plasmids (e.g., psPAX2, pMD2.G). b. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. c. Concentrate the lentivirus and determine the viral titer.
2. Transduction of Primary Tumor Cells: a. Plate primary tumor cells isolated from patient samples. b. Transduce cells with the lentiviral particles at a predetermined Multiplicity of Infection (MOI) in the presence of polybrene. c. Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 48-72 hours.
3. Validation of Knockdown: a. Quantitative RT-PCR (qRT-PCR): i. At 72-96 hours post-transduction, lyse the cells and isolate total RNA. ii. Synthesize cDNA using a reverse transcription kit. iii. Perform qPCR using primers specific for Target X and a housekeeping gene (e.g., GAPDH) for normalization. iv. Calculate the percentage of mRNA knockdown using the ΔΔCt method. An effective knockdown is generally considered a reduction of ≥70% in target mRNA levels. b. Western Blotting: i. Lyse a parallel set of cells and quantify total protein concentration. ii. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Target X. iii. Use an antibody for a loading control (e.g., β-actin) for normalization. iv. Quantify band intensity to determine the percentage of protein reduction.
4. Phenotypic Analysis (Cell Viability): a. Plate transduced cells in 96-well plates. b. At 72-120 hours post-transduction, assess cell viability using a luminescent assay (e.g., CellTiter-Glo®). c. Normalize the viability of Target X shRNA-treated cells to the non-targeting control shRNA-treated cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the direct binding of a small molecule inhibitor to Target X in intact primary cells.
1. Cell Preparation and Compound Treatment: a. Harvest freshly isolated primary cells and resuspend them in culture medium. b. Treat the cell suspension with the Target X inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or with a vehicle control (e.g., DMSO). c. Incubate for 1-2 hours at 37°C to allow for compound entry and target binding.
2. Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by immediate cooling to 4°C. c. Include a non-heated control sample (maintained at 37°C) for each treatment condition.
3. Protein Extraction: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification: a. Collect the supernatant containing the soluble protein. b. Analyze the amount of soluble Target X protein in each sample by Western blotting, as described in Protocol 1, Step 3b.
5. Data Analysis: a. Quantify the band intensity for Target X at each temperature for both vehicle- and inhibitor-treated samples. b. Plot the percentage of soluble Target X relative to the non-heated control against the temperature to generate melt curves. c. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement. d. To determine the cellular EC50, plot the amount of soluble Target X at a single, optimized temperature against the inhibitor concentration.
References
A Head-to-Head Comparison of Dbt-10 and Other Next-Generation PROTACs in Oncology
For researchers, scientists, and drug development professionals, this guide offers an objective side-by-side comparison of the novel DCAF1-based PROTAC, Dbt-10, with other prominent PROTACs targeting Bruton's Tyrosine Kinase (BTK) and other clinically relevant cancer targets. This report provides a comprehensive overview of their performance, supported by preclinical experimental data, and includes detailed methodologies for key assays.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. These heterobifunctional molecules offer a distinct advantage over traditional inhibitors by inducing the degradation of target proteins through the ubiquitin-proteasome system. This guide focuses on this compound, a potent and selective BTK degrader that uniquely utilizes the DCAF1 E3 ligase, and compares its performance against other notable BTK-targeting PROTACs such as NX-5948 and L18I, which primarily recruit the CRBN E3 ligase.
Quantitative Comparison of BTK-Targeting PROTACs
The following tables summarize the in vitro degradation and anti-proliferative activities of this compound and other selected BTK PROTACs across various B-cell malignancy cell lines.
Table 1: In Vitro Degradation of BTK Protein
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Citation |
| This compound | BTK | DCAF1 | TMD8 | 137 | >90 | 24 | [1][2] |
| NX-5948 | BTK | CRBN | TMD8 | < 1 | >90 | Not Specified | [3] |
| PBMCs | < 1 | >90 | Not Specified | [3] | |||
| L18I | BTK (WT & C481S) | CRBN | HBL-1 (C481S) | ~30 | >90 | 36 | [4] |
| PTD10 | BTK | CRBN | Ramos | 0.5 | >95 | 17 | [5] |
| JeKo-1 | 0.6 | >95 | 17 | [5] |
Table 2: In Vitro Anti-Proliferative Activity
| PROTAC | Cell Line | IC50/EC50 (nM) | Assay Type | Treatment Time (h) | Citation |
| This compound | TMD8 | >10,000 | Viability Assay | 24 | [2] |
| NX-5948 | TMD8 | < 10 | Viability Assay | 72 | [3] |
| TMD8 (C481S) | < 10 | Proliferation Assay | Not Specified | [3] |
Overcoming Resistance: The DCAF1 Advantage
A key differentiator for this compound is its recruitment of the DCAF1 E3 ligase. Many current PROTACs in development utilize CRBN or VHL. However, resistance to CRBN-based degraders can emerge through downregulation of CRBN. This compound has been shown to effectively degrade BTK in cells with acquired resistance to CRBN-BTK-PROTACs, highlighting the potential of DCAF1-based PROTACs to overcome this resistance mechanism.[1][2][6]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Simplified BTK signaling pathway and the point of intervention by BTK PROTACs.
Caption: A typical experimental workflow for the preclinical evaluation of PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of BTK PROTACs are provided below.
Western Blotting for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.
-
Cell Lysis: Harvest cells after PROTAC treatment at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the BTK signal to the loading control to determine the relative BTK protein levels. Calculate DC50 and Dmax values from dose-response curves.[5]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells (e.g., TMD8) in a 96-well plate at a suitable density (e.g., 10,000 cells/well).
-
PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for a specified period (e.g., 72 hours).[5]
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement and Analysis: Measure the luminescence using a luminometer. Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate IC50 values.[5][7]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., TMD8) into the flank of immunocompromised mice.[8][9]
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups. Administer the PROTAC (e.g., via oral gavage) at specified doses and schedules.[8][10]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting to confirm BTK degradation).[11]
Summary and Conclusion
This compound represents a significant advancement in PROTAC technology, primarily through its novel use of the DCAF1 E3 ligase. This provides a crucial alternative to CRBN/VHL-based degraders and a potential strategy to overcome acquired resistance. While direct comparative data is limited, the available preclinical results demonstrate that this compound is a potent degrader of BTK. In comparison, CRBN-based PROTACs like NX-5948 have shown exceptionally high potency in both wild-type and clinically relevant mutant BTK models. The choice of a specific PROTAC for therapeutic development will likely depend on a variety of factors, including the specific cancer type, the potential for resistance mutations, and the overall safety and pharmacokinetic profile. The data and protocols presented in this guide provide a foundational framework for researchers to design and interpret further comparative studies in the rapidly evolving field of targeted protein degradation.
References
- 1. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. seekingalpha.com [seekingalpha.com]
- 5. benchchem.com [benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Confirming On-Target Efficacy of Dbt-10 Through Genetic Rescue Experiments
A Comparative Guide for Researchers
In drug discovery, confirming that a compound's therapeutic effect stems from its intended target is a critical validation step. Kinase inhibitors, while powerful, can sometimes exhibit off-target effects.[1][2] This guide details the use of rescue experiments to unequivocally demonstrate the on-target activity of Dbt-10, a novel inhibitor of Kinase-X, by comparing its performance with a known alternative, Competitor-A. Genetic-based validation has been shown to increase the probability of successful drug development.[3][4][5]
Comparative Performance of Kinase Inhibitors
This compound was designed as a highly potent and selective inhibitor of Kinase-X, a critical node in a pro-survival signaling pathway. To quantify its performance against other molecules, its inhibitory concentration (IC50) and selectivity were assessed against a panel of related kinases.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Kinase-Y | Selectivity vs. Kinase-Z |
| This compound | Kinase-X | 5 | >2000x | >2000x |
| Competitor-A | Kinase-X | 25 | >20x | >600x |
| This compound | Kinase-Y | >10,000 | - | - |
| Competitor-A | Kinase-Y | 500 | - | - |
| This compound | Kinase-Z | >10,000 | - | - |
| Competitor-A | Kinase-Z | >15,000 | - | - |
Data represents mean values from n=3 independent experiments.
The data clearly indicates that this compound is both more potent (5-fold lower IC50) and significantly more selective for Kinase-X than Competitor-A.
On-Target Validation via Rescue Experiment
To validate that the cytotoxic effects of this compound are a direct result of inhibiting Kinase-X, a rescue experiment was performed. This involved introducing a mutant version of Kinase-X (KX-mut) that is resistant to this compound inhibition into the cells. If the cellular effects of this compound are reversed in cells expressing KX-mut, it confirms the on-target mechanism.
Table 2: Results of this compound Rescue Experiment
| Cell Line | Treatment | Downstream Biomarker (p-TF-S Levels) | Cell Viability (%) |
| Parental | Vehicle | 100% | 100% |
| Parental | This compound (100 nM) | 8% | 15% |
| Parental | Competitor-A (500 nM) | 12% | 25% |
| KX-mut Expressing | Vehicle | 98% | 99% |
| KX-mut Expressing | This compound (100 nM) | 95% | 96% |
| KX-mut Expressing | Competitor-A (500 nM) | 65% | 58% |
Data represents mean values from n=3 independent experiments. p-TF-S is a direct downstream substrate of Kinase-X.
The results demonstrate a complete rescue of both downstream signaling and cell viability in the presence of this compound in cells expressing the drug-resistant Kinase-X mutant. In contrast, Competitor-A shows only a partial rescue, suggesting its effects may be complicated by off-target activity.
Diagrams of Pathway and Experimental Workflow
To visually represent the underlying biology and experimental design, the following diagrams were generated.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay Recombinant human Kinase-X, Kinase-Y, and Kinase-Z were assayed using a radiometric filter-binding assay. Kinase reactions were initiated by adding ATP to a final concentration of 10 µM. Reactions were carried out in the presence of serially diluted this compound or Competitor-A for 30 minutes at room temperature. The reactions were then stopped, and the radioactivity incorporated into the substrate was measured by a scintillation counter. IC50 values were determined from dose-response curves using a four-parameter logistic fit.
2. Cell Culture and Transfection The human cancer cell line expressing wild-type Kinase-X was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For the rescue experiment, cells were transfected with either an empty vector plasmid or a plasmid encoding a this compound-resistant Kinase-X mutant (KX-mut) using lipid-based transfection reagents according to the manufacturer's protocol. Stable expression was selected using the appropriate antibiotic.
3. Western Blotting for Downstream Biomarker Parental or KX-mut expressing cells were treated with this compound (100 nM) or vehicle for 2 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated TF-S (p-TF-S) and total TF-S. Signal was detected using chemiluminescence, and band intensities were quantified using image analysis software.
4. Cell Viability Assay Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with this compound (100 nM), Competitor-A (500 nM), or vehicle control. After 72 hours of incubation, cell viability was assessed using a resazurin-based assay. Fluorescence was measured, and viability was expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Are drug targets with genetic support twice as likely to be approved? Revised estimates of the impact of genetic support for drug mechanisms on the probability of drug approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dibutyltin (DBT) Compounds
Disclaimer: The following information is intended as a guide for trained laboratory personnel. "Dbt-10" is assumed to be a reference to Dibutyltin (B87310) (DBT) compounds based on available safety and chemical information. All procedures for handling and disposal of hazardous materials must be conducted in strict accordance with institutional and local regulations.
Dibutyltin (DBT) and its various compounds are organometallic chemicals with applications as catalysts and stabilizers in plastics.[1][2] These compounds are recognized for their toxicity, with potential adverse effects on the nervous and immune systems, and they pose a significant environmental hazard, particularly to aquatic life.[3] Therefore, meticulous adherence to proper disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Quantitative Data for Disposal and Handling
| Parameter | Value/Range | Context | Source |
| pH of Treated Waste | 6 - 8 | Recommended pH range after neutralization of liquid organotin waste before final disposal as hazardous waste. | [4] |
| Oxidative Decontamination Soak Time | ≥ 12 hours | Minimum time for soaking contaminated glassware in an oxidizing agent (e.g., commercial bleach or 20% nitric acid). | [4] |
| Oxidizing Agent for Decontamination | 20% Nitric Acid or Commercial Bleach | Recommended oxidizing agents for decontaminating glassware. | [4] |
| Neutralization of Acidic Waste | pH 5 - 10 | General guidance for neutralizing acidic waste before drain disposal (Note: This is a general procedure and not specific to organotin waste, which requires disposal as hazardous waste). | [5] |
| Aqueous Waste with Heavy Metals | > 0.2 mg/L (Mercury) > 2 mg/L (Barium) | Examples of regulatory limits for heavy metals in liquid waste, highlighting that limits for toxic substances can be very low. | [5][6] |
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with Organotin Compounds
This protocol outlines the steps for cleaning glassware that has been in contact with organotin compounds to remove residual traces.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., acetone (B3395972), dichloromethane)
-
Designated hazardous waste container for organotin solvent rinses
-
Commercial bleach or 20% nitric acid
-
Large container for an oxidative bath
-
Deionized water
-
Standard laboratory soap
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Initial Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with a suitable organic solvent such as acetone or dichloromethane (B109758) to remove the majority of the organotin residues.[4]
-
Waste Collection: Collect all solvent rinses into a clearly labeled hazardous waste container designated for "Organotin Waste".[4]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath containing either commercial bleach or a 20% nitric acid solution.[4] Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[4] This step oxidizes the residual organotin compounds into less toxic inorganic tin species.[4]
-
Final Cleaning: After the soaking period, carefully remove the glassware from the oxidizing bath. Rinse the glassware thoroughly with deionized water.[4] Proceed with standard laboratory washing procedures using soap and water.[4]
-
Disposal of Decontamination Bath: The bleach or nitric acid bath used for decontamination is now considered hazardous waste and must be disposed of according to your institution's guidelines.[4]
Protocol 2: Neutralization and Disposal of Liquid Organotin Waste
This protocol is designed to reduce the toxicity of liquid organotin waste before its final disposal as hazardous waste. The principle is the oxidation of organotins to less harmful inorganic tin compounds.[4]
Materials:
-
Liquid organotin waste
-
Oxidizing agent (e.g., commercial bleach, hydrogen peroxide)
-
Large, appropriate container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Segregation: Ensure that the liquid organotin waste is not mixed with other incompatible waste streams.[4]
-
Dilution (if necessary): If the waste is highly concentrated, dilute it with a suitable solvent in a chemical fume hood.[4]
-
Oxidation: While continuously stirring, slowly add the oxidizing agent (e.g., commercial bleach) to the diluted waste.[4] This reaction can be exothermic, so add the oxidant in small portions and monitor for any temperature increase.[4]
-
Reaction Time: Allow the mixture to react for several hours, or overnight, with continued stirring to ensure complete oxidation of the organotin compounds.[4]
-
Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[4]
-
Final Disposal: Although the toxicity has been reduced, the treated waste, now containing inorganic tin compounds, must still be disposed of as hazardous waste.[4] Transfer the treated waste to a designated hazardous waste container, label it appropriately, and follow your institution's procedures for hazardous waste pickup.[4]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of Dibutyltin (DBT) waste.
References
- 1. Efficient dibutyltin (DBT) elimination by the microscopic fungus Metarhizium robertsii under conditions of intensive aeration and ascorbic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. delvallelab.weebly.com [delvallelab.weebly.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
